(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-[(2,2,2-trichloroacetyl)amino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BCl3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEOGMVEBAPFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BCl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431652 | |
| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276669-74-0 | |
| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis route for (3-(2,2,2-trichloroacetamido)phenyl)boronic acid, a compound of interest in various research and development applications. This document details the chemical principles, experimental protocols, and expected outcomes of the synthesis, presented in a manner accessible to professionals in the fields of chemistry and drug development.
Introduction
This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a trichloroacetamide group. The phenylboronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, making it a valuable component in the design of sensors, drug delivery systems, and separation materials. The trichloroacetamide group can influence the compound's chemical and biological properties, including its lipophilicity and potential as a pharmacophore. This guide outlines a primary synthesis route for this compound, starting from commercially available precursors.
Proposed Synthesis Route: Acylation of 3-Aminophenylboronic Acid
The most direct and plausible synthetic route to obtain this compound is through the acylation of 3-aminophenylboronic acid with trichloroacetyl chloride. This reaction involves the formation of an amide bond between the amino group of the phenylboronic acid and the acyl chloride.
A suitable base is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Physicochemical Data of Reactants
A summary of the key physicochemical properties of the starting materials is provided in the table below for easy reference.
| Property | 3-Aminophenylboronic acid | Trichloroacetyl chloride |
| Molecular Formula | C₆H₈BNO₂ | C₂Cl₄O |
| Molecular Weight | 136.94 g/mol | 181.83 g/mol [1][2][3] |
| Appearance | Beige to brown crystalline powder or crystals[4][5] | Colorless to yellowish liquid with a pungent odor[2][3] |
| Melting Point | 225 °C | -31.8 °C[1] |
| Boiling Point | Not applicable | 114-116 °C[2][3] |
| Solubility | Soluble in DMSO and methanol[4][6] | Soluble in ether; decomposes in water[1][7] |
| CAS Number | 30418-59-8[8] | 76-02-8[2][3] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is based on general procedures for similar acylation reactions.
Materials and Equipment:
-
3-Aminophenylboronic acid
-
Trichloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenylboronic acid (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Add trichloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction proceed at room temperature for approximately 12 hours.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash successively with 1 M HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purification of arylboronic acids can be challenging due to their polarity and potential for decomposition on silica gel. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a recommended first approach. Alternatively, a purification method involving acid-base extraction can be employed.
Expected Results and Characterization
The successful synthesis of this compound should yield a solid product. The expected quantitative data and characterization parameters are summarized below. Note that as no specific experimental data for this compound was found, the NMR data is predicted.
| Parameter | Expected Value |
| Yield | A moderate to good yield is expected based on similar acylation reactions. |
| Appearance | Off-white to light brown solid. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5-10.0 (s, 1H, -NH-), 8.2-7.8 (m, 4H, Ar-H), 7.5-7.3 (m, 2H, -B(OH)₂). The chemical shifts are predictions and may vary. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-158 (-C=O), 140-120 (Ar-C), 94-92 (-CCl₃). The carbon attached to boron may not be observed. These are predicted chemical shifts. |
| Mass Spectrometry (ESI-) | Expected m/z: [M-H]⁻ corresponding to the molecular formula C₈H₇BCl₃NO₃. |
Safety Considerations
-
Trichloroacetyl chloride is corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Aminophenylboronic acid is an irritant. Avoid inhalation and contact with skin and eyes.
-
Tetrahydrofuran (THF) is a flammable liquid. Work in a well-ventilated area away from ignition sources.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.
-
The reaction generates HCl gas , which is corrosive and toxic. The use of a base neutralizes this byproduct.
This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.
References
- 1. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. srdrugs.in [srdrugs.in]
- 3. namanchemical.com [namanchemical.com]
- 4. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]
- 5. 352760050 [thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. Trichloroacetyl chloride | 76-02-8 [chemicalbook.com]
- 8. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is a derivative of phenylboronic acid, a class of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities based on related compounds. Due to the limited direct experimental data on the title compound, this guide extrapolates information from its precursor, 3-aminophenylboronic acid, and analogous structures.
Physicochemical Properties
Properties of 3-Aminophenylboronic acid
This data serves as a baseline for understanding the core phenylboronic acid scaffold.
| Property | Value | Source |
| Molecular Formula | C₆H₈BNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 136.94 g/mol | --INVALID-LINK-- |
| Melting Point | 225 °C | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and methanol. The monohydrate form is soluble in water and alcohols. | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Appearance | Beige to brown crystalline powder or crystals. | --INVALID-LINK--[2] |
Predicted Properties of this compound
The addition of the 2,2,2-trichloroacetamido group is expected to significantly alter the physicochemical properties of the parent molecule.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₇BCl₃NO₃ | Calculated |
| Molecular Weight | 282.31 g/mol | Calculated |
| pKa | Likely lower than 3-aminophenylboronic acid due to the electron-withdrawing nature of the trichloroacetyl group. | - |
| LogP | Higher than 3-aminophenylboronic acid, indicating increased lipophilicity. | - |
| Solubility | Decreased aqueous solubility and increased solubility in organic solvents compared to 3-aminophenylboronic acid. | - |
Experimental Protocols
As there is no direct literature on the synthesis of this compound, a detailed, generalized protocol is provided below based on the known acylation of 3-aminophenylboronic acid.[4]
Synthesis of this compound
This protocol describes the N-acylation of 3-aminophenylboronic acid with trichloroacetyl chloride.
Materials:
-
3-Aminophenylboronic acid
-
Trichloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous THF.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of trichloroacetyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Characterization: The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
While no specific biological activities of this compound have been reported, the broader class of phenylboronic acid derivatives exhibits a range of biological effects.
Antibacterial and Antifungal Activity
Phenylboronic acids, particularly halogenated derivatives, have shown promise as antibacterial agents.[5] The presence of the trichloroacetamido group, which increases lipophilicity and contains halogen atoms, may confer antimicrobial properties to the title compound. N-substituted chloroacetamides have also been investigated for their antimicrobial potential.[6]
Enzyme Inhibition
Boronic acids are known inhibitors of serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. This mechanism is the basis for the action of the FDA-approved drug bortezomib, a boronic acid-containing proteasome inhibitor used in cancer therapy.[7] It is plausible that this compound could exhibit inhibitory activity against certain proteases.
Lectin and Carbohydrate Binding
Phenylboronic acids are known to interact with diols, including those found in carbohydrates on cell surfaces. This property has been explored for applications in drug delivery and biosensing.[4] The interaction of N-acyl phenylboronic acids with sialic acid, a key carbohydrate on cell surfaces, has been studied and shows potential for selective recognition of biological membranes.[8]
Potential Signaling Pathway Interactions
Given the role of proteasome inhibitors in cancer therapy, a hypothetical interaction with the NF-κB signaling pathway could be investigated. Proteasome inhibition prevents the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.
Caption: Hypothetical inhibition of the NF-κB pathway by the title compound.
Stability and Reactivity
The trichloroacetamide group is generally stable but can undergo rearrangement under certain thermal or Lewis acid-catalyzed conditions.[9] The boronic acid moiety is known to form cyclic esters (boroxines) upon dehydration and can interact with diols. Standard handling procedures for boronic acids, including storage in a dry environment, are recommended.
Conclusion
This compound represents an interesting, yet underexplored, molecule with potential applications in medicinal chemistry. This technical guide provides a foundational understanding of its properties and a clear protocol for its synthesis, based on the available data for related compounds. Further experimental investigation is warranted to fully elucidate its physicochemical characteristics and biological activities.
References
- 1. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anomalous binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) in aqueous solution with varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid (CAS Number: 276669-74-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid. The information presented herein is a compilation of data from structurally related compounds and established chemical principles. Researchers should validate this information through experimental analysis.
Introduction
This compound is a specialized organic compound that holds potential significance in the fields of medicinal chemistry and drug discovery. Its structure, featuring a phenylboronic acid moiety functionalized with a trichloroacetamido group, suggests its utility as a versatile building block in the synthesis of complex molecules and as a potential bioactive agent itself. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property that has been extensively explored in the development of sensors, drug delivery systems, and enzyme inhibitors. The presence of the electron-withdrawing trichloroacetamido group is likely to influence the electronic properties and biological activity of the phenylboronic acid core.
This technical guide provides a comprehensive overview of the available information on this compound, including its predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug development based on the known activities of related compounds.
Physicochemical Properties
| Property | Predicted/Inferred Value | Notes and References |
| Molecular Formula | C₈H₇BCl₃NO₃ | Calculated from the chemical structure. |
| Molecular Weight | 298.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Aromatic amines and their derivatives are often solids at room temperature. |
| Melting Point | 180-220 °C (decomposes) | Phenylboronic acid has a melting point of 216-219 °C[1]. The trichloroacetamido group may alter this. 3-Chlorophenylboronic acid has a melting point of 185-189°C[2][3][4]. |
| Boiling Point | Not available | Likely to decompose at higher temperatures before boiling. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Poorly soluble in water and non-polar solvents (e.g., hexane). | Phenylboronic acid is soluble in most polar organic solvents and poorly soluble in hexanes[5]. 3-Chlorophenylboronic acid is soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethyl formamide, and methanol, with slight solubility in water[3]. |
| pKa | ~8-9 | The pKa of phenylboronic acid is 8.83[5]. The electron-withdrawing nature of the trichloroacetamido group may slightly lower the pKa. |
Synthesis and Purification
A plausible synthetic route to this compound involves the acylation of 3-aminophenylboronic acid with trichloroacetyl chloride.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on general methods for the acylation of aromatic amines and should be optimized for this specific reaction.
Materials:
-
3-Aminophenylboronic acid
-
Trichloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (or another suitable base)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of trichloroacetyl chloride (1.05 eq) in anhydrous THF to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic and Analytical Data (Predicted)
No experimental spectroscopic data for the target compound was found. The following are predicted characteristic signals based on its structure.
| Spectroscopy | Predicted Characteristic Signals |
| ¹H NMR | Aromatic protons (4H, complex multiplet), Amide proton (1H, broad singlet), Boronic acid protons (2H, broad singlet). |
| ¹³C NMR | Aromatic carbons, Carbonyl carbon (~160-170 ppm), Carbon attached to chlorine atoms (~90-100 ppm). |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1350 (B-O stretch), ~800-600 (C-Cl stretch). |
| Mass Spec (m/z) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. Fragmentation may show loss of CCl₃. |
Applications in Drug Development
While specific biological activities of this compound have not been reported, its structural features suggest several potential applications in drug development.
Enzyme Inhibition
Phenylboronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. The trichloroacetamido group may contribute to the binding affinity and selectivity through interactions with the enzyme's active site. Halogenated compounds often exhibit enhanced biological activity.[6][7][8][9]
Antibacterial and Antifungal Agents
Boron-containing compounds, including phenylboronic acids, have demonstrated antibacterial and antifungal properties.[5] The incorporation of halogen atoms, such as chlorine in the trichloroacetamido group, can enhance the antimicrobial potency of organic molecules.[6][7][8][9]
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds are investigated as potential agents for BNCT, a targeted cancer therapy. The compound's ability to selectively accumulate in tumor cells would be a critical factor for this application.
Safety and Handling
No specific safety data sheet (SDS) for this compound was found. The following precautions are based on the general hazards of boronic acids and halogenated organic compounds.
-
General Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2][10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask.[4][10]
-
Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2][10]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. Boronic acids can be sensitive to moisture.
Logical Relationships and Experimental Design
The development and evaluation of this compound as a potential drug candidate would follow a logical progression of experiments.
Caption: A logical workflow for the development and evaluation of the target compound.
Conclusion
This compound represents a compound of interest for further investigation in the realm of drug discovery. While direct experimental data is currently limited, its synthesis is achievable through standard organic chemistry techniques. The combination of a phenylboronic acid and a trichloroacetamido group suggests potential for this molecule to exhibit interesting biological activities, particularly as an enzyme inhibitor or antimicrobial agent. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to fully elucidate its therapeutic potential.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 3. 3-Chlorophenylboronic acid = 95 63503-60-6 [sigmaaldrich.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. (3-Chlorophenyl)boronic acid | C6H6BClO2 | CID 2734323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Molecular Structure and Properties
(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is an aromatic boronic acid derivative. The core structure consists of a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a 2,2,2-trichloroacetamido group (-NHC(O)CCl₃) at the meta position. The presence of the electron-withdrawing trichloroacetamido group is expected to influence the electronic properties of the phenyl ring and the acidity of the boronic acid moiety.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₈H₇BCl₃NO₃ |
| Molecular Weight | 298.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO, methanol, and acetone |
Synthesis Pathway
The synthesis of this compound would likely follow a multi-step pathway, starting from a commercially available precursor such as 3-aminophenylboronic acid.
Caption: Proposed synthesis workflow for the target compound.
Spectroscopic and Spectrometric Analysis
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structure elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 10.5 - 11.5 | br s | - | NH |
| ¹H | 8.0 - 8.2 | s | - | Ar-H |
| ¹H | 7.8 - 8.0 | d | 7-8 | Ar-H |
| ¹H | 7.5 - 7.7 | d | 7-8 | Ar-H |
| ¹H | 7.3 - 7.5 | t | 7-8 | Ar-H |
| ¹¹B | 28 - 32 | br s | - | B(OH)₂ |
| ¹³C | ~162 | s | - | C=O |
| ¹³C | 135 - 140 | s | - | Ar-C (C-B) |
| ¹³C | 130 - 135 | s | - | Ar-C (C-N) |
| ¹³C | 128 - 130 | d | - | Ar-CH |
| ¹³C | 125 - 128 | d | - | Ar-CH |
| ¹³C | 120 - 125 | d | - | Ar-CH |
| ¹³C | 118 - 122 | d | - | Ar-CH |
| ¹³C | ~93 | s | - | CCl₃ |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
¹¹B NMR: Acquire a boron-11 NMR spectrum to confirm the presence and chemical environment of the boron atom.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations. HMBC (Heteronuclear Multiple Bond Correlation) experiments will reveal long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and confirming the substitution pattern of the aromatic ring.
Caption: Logical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Predicted Mass Spectrometry Data:
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 299.9 (M+H)⁺, 321.9 (M+Na)⁺ | Protonated and sodiated molecule |
| ESI- | 297.9 (M-H)⁻ | Deprotonated molecule |
| HRMS (ESI+) | 299.9496 (for C₈H₈BCl₃NO₃⁺) | Exact mass for elemental composition confirmation |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Low-Resolution MS: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer to obtain the molecular ion peaks.
-
High-Resolution MS (HRMS): Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass and confirm the elemental composition.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the molecular ion to obtain structural information based on the fragmentation pattern. The trichloroacetyl group is expected to be a characteristic fragment.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
Expected Crystallographic Data:
Based on a related structure, 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide[1], the molecule is likely to adopt a planar conformation for the acetamido group and the phenyl ring. The crystal packing is expected to be influenced by hydrogen bonding interactions involving the boronic acid hydroxyl groups and the amide N-H and C=O groups.
| Parameter | Expected Range |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| B-O Bond Lengths | 1.36 - 1.38 Å |
| C-B Bond Length | ~1.56 Å |
| C-N Bond Length | ~1.34 Å |
| C=O Bond Length | ~1.23 Å |
| C-Cl Bond Lengths | 1.76 - 1.78 Å |
Conclusion
The comprehensive application of modern analytical techniques, including multi-nuclear and multi-dimensional NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray crystallography, will enable the complete and unambiguous structure elucidation of this compound. The detailed protocols and expected data presented in this guide provide a robust framework for researchers engaged in the synthesis and characterization of novel boronic acid derivatives for applications in drug discovery and development.
References
Spectroscopic Data for (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid Remains Elusive
A comprehensive search for ¹H NMR and ¹³C NMR spectroscopic data for the compound (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid has not yielded a complete, publicly available dataset. While spectral information for structurally related molecules—including various substituted phenylboronic acids and compounds containing the 2,2,2-trichloroacetamide functional group—is accessible, the specific combined data for the target molecule could not be located in the surveyed scientific literature and databases.
This lack of readily available data prevents the compilation of a detailed technical guide as initially intended. The creation of structured data tables and a thorough experimental protocol for this specific compound is therefore not possible at this time.
For researchers, scientists, and drug development professionals requiring this information, the synthesis of this compound followed by independent NMR analysis would be the most direct path to obtaining the necessary spectroscopic data.
General Experimental Protocols for NMR Spectroscopy
For reference, a general methodology for acquiring ¹H and ¹³C NMR spectra of a novel compound like this compound would typically involve the following steps:
-
Sample Preparation: A few milligrams of the purified solid compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks. A standard internal reference, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The prepared sample in an NMR tube is placed into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition for ¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a spectrum with a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: A one-dimensional carbon NMR experiment, often with proton decoupling (e.g., a broadband decoupled sequence), is conducted. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), coupling constants (J), and integration values are then analyzed to elucidate the molecular structure.
Logical Relationship of NMR Data to Molecular Structure
The anticipated NMR data would provide key insights into the molecular structure of this compound. The following diagram illustrates the expected correlations between the different parts of the molecule and their corresponding NMR signals.
Caption: Logical correlations between molecular fragments and their expected NMR signals.
Further investigation, including the de novo synthesis and characterization of this compound, is necessary to provide the specific, quantitative NMR data required by the research community.
theoretical properties of substituted phenylboronic acids
An In-depth Technical Guide to the Theoretical Properties of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic chemistry and medicinal chemistry. Their utility stems from their unique electronic properties, relative stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] A key feature of PBAs is the ability to tune their chemical and physical properties through the introduction of substituents on the phenyl ring. These modifications systematically alter the Lewis acidity of the boron center, which in turn governs their reactivity, binding affinities, and potential as therapeutic agents or sensors.[3][4] This guide provides a detailed exploration of the core , offering insights into their structure-activity relationships.
Core Theoretical Properties
The behavior of a substituted phenylboronic acid is primarily dictated by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects and Lewis Acidity (pKa)
The boronic acid functional group, -B(OH)₂, is a Lewis acid, capable of accepting a hydroxide ion to form a tetrahedral boronate anion, -B(OH)₃⁻. The equilibrium of this reaction in aqueous solution is quantified by the pKa value.[5] The acidity of the boron atom is highly sensitive to the electronic nature of the substituents on the phenyl ring.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), or halides (-F, -Cl) withdraw electron density from the aromatic ring through inductive and/or resonance effects. This increases the electrophilicity (Lewis acidity) of the boron atom, making it a stronger Lewis acid. Consequently, the boronate anion is stabilized, leading to a lower pKa value .[6][7]
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring, which in turn reduces the Lewis acidity of the boron atom. This destabilizes the negatively charged boronate anion, resulting in a higher pKa value .[8][9]
The position of the substituent (ortho, meta, or para) is also critical. For instance, a fluorine atom in the para position has a negligible effect on pKa due to the compensation of its inductive and resonance effects.[6][7] However, in the meta position, the electron-withdrawing inductive effect dominates, leading to increased acidity.[7] An ortho-fluoro substituent can lead to an even greater increase in acidity, potentially due to the formation of an intramolecular hydrogen bond that stabilizes the boronic acid form.[7]
The relationship between substituent electronic effects and acidity can be quantified using the Hammett equation :
log(Kₓ/K₀) = ρσ
Where Kₓ and K₀ are the acid dissociation constants for the substituted and unsubstituted phenylboronic acid, respectively, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects).[10][11] For the dissociation of meta- and para-substituted phenylboronic acids, this relationship shows a good correlation, with a reaction constant (ρ) of approximately 2.15.[5][12]
Table 1: pKa Values of Selected Monosubstituted Phenylboronic Acids in Water
| Substituent (X) | Ortho pKa | Meta pKa | Para pKa | Hammett Constant (σ) |
| -H | 8.8 (avg)[5][6] | 8.8 (avg)[5][6] | 8.8 (avg)[5][6] | 0.00 |
| -CH₃ | 8.5 | 8.7 | 9.0 | -0.07 (m), -0.17 (p) |
| -OCH₃ | 9.4 | 8.6 | 9.24[13] | +0.12 (m), -0.27 (p) |
| -F | 8.77[7] | 8.27[7] | 8.77[7] | +0.34 (m), +0.06 (p) |
| -Cl | 8.0 | 8.0 | 8.4 | +0.37 (m), +0.23 (p) |
| -Br | 7.9 | 8.0 | 8.4 | +0.39 (m), +0.23 (p) |
| -CF₃ | 8.4[7] | 7.8[7] | 7.9[7] | +0.43 (m), +0.54 (p) |
| -CN | 7.3 | 7.4 | 7.4 | +0.56 (m), +0.66 (p) |
| -NO₂ | 7.3 | 7.2 | 7.1 | +0.71 (m), +0.78 (p) |
| Note: pKa values can vary between sources due to different experimental conditions. The values presented are representative.[5][12] |
Steric and Conformational Effects
The boronic acid group, -B(OH)₂, has several possible conformations due to rotation around the C-B bond. The most stable conformer for unsubstituted phenylboronic acid is the endo-exo (or syn-anti) form, where one hydroxyl group is pointing towards the phenyl ring and the other away.[1][14] Quantum chemical calculations show a relatively flat potential energy curve for rotation around the C-B bond, indicating conformational flexibility.[1]
However, bulky substituents in the ortho position can introduce significant steric hindrance. This can:
-
Restrict Rotation : Increase the energy barrier for rotation around the C-B bond, locking the molecule into a specific conformation.[15]
-
Hinder Boronate Formation : Sterically impede the approach of a hydroxide ion or a diol, making the formation of the tetrahedral boronate species less favorable and thus increasing the pKa. For example, the ortho-CF₃ substituted phenylboronic acid is less acidic than its meta and para isomers due to this steric effect.[15]
-
Influence Reactivity : Affect the rate and regioselectivity of reactions like the Suzuki-Miyaura coupling by blocking access to the palladium catalyst.[16]
Quantum Chemical Properties
Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the properties of substituted phenylboronic acids.[6][17] Key parameters include:
-
HOMO/LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons, respectively. The LUMO energy can be correlated with the Lewis acidity of the boron atom.[15] Theoretical studies show that the LUMO energies of boronates are significantly lower than those of the parent boronic acids, making them good candidates for applications like electrolyte additives.[15]
-
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule, highlighting the electrophilic nature of the boron atom and the nucleophilic regions of the hydroxyl oxygens.
-
NBO Analysis : Natural Bond Orbital (NBO) analysis can quantify the atomic charges, revealing a correlation between the acidity of para- and meta-substituted phenylboronic acids and the charge on the acidic hydrogen.[3]
Impact on Key Chemical Transformations
The directly influence their performance in crucial synthetic and biological applications.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a fundamental method for C-C bond formation.[18][19] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[18][20] The properties of the phenylboronic acid are most critical in the transmetalation step. In this step, the organic group is transferred from the boron atom to the palladium center. This process is generally believed to proceed via a boronate species, formed by the reaction of the boronic acid with a base.[2]
-
Electronic Effects : EWGs on the phenylboronic acid can accelerate the transmetalation step by increasing the acidity and facilitating the formation of the reactive boronate species.
-
Steric Effects : Bulky ortho substituents can slow down the transmetalation by sterically hindering the approach of the organoboron species to the palladium complex.[16]
Suzuki-Miyaura Catalytic Cycle.
Boronate Ester Formation and Sensing
Phenylboronic acids reversibly form stable cyclic esters with 1,2- and 1,3-diols, a reaction that is fundamental to their use as sensors for carbohydrates like glucose.[13] The binding affinity is highly pH-dependent. The reaction is most favorable at a pH close to the pKa of the boronic acid, where a significant concentration of the more reactive tetrahedral boronate is present.[13]
Therefore, tuning the pKa is a primary strategy for designing boronic acid-based sensors that operate at physiological pH (~7.4). By introducing strong EWGs, the pKa can be lowered from ~8.8 into the desired range, enhancing binding affinity under physiological conditions.[4]
Boronic Acid-Diol Binding Equilibrium.
Experimental Protocols
Accurate determination of the physicochemical properties of substituted phenylboronic acids is essential for understanding their behavior and designing new applications.
Protocol 1: pKa Determination by Potentiometric Titration
This is a classic method for determining acid dissociation constants.
Methodology:
-
Solution Preparation : Prepare a stock solution of the phenylboronic acid of known concentration (e.g., 0.01 M) in a suitable solvent, often a water/co-solvent mixture (like water/dioxane or water/DMSO) for poorly soluble compounds.[5] Ensure the solution is free of CO₂.
-
Titration Setup : Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). More accurate values can be obtained by analyzing the data with specialized software that fits the entire titration curve.[21]
Workflow for pKa Determination by Potentiometry.
Protocol 2: pKa Determination by UV-Vis Spectrophotometry
This method is useful when the acidic and basic forms of the boronic acid have different UV-Vis absorption spectra. It is particularly sensitive and suitable for compounds with low solubility.[5][22]
Methodology:
-
Buffer Preparation : Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.
-
Sample Preparation : Prepare a stock solution of the phenylboronic acid. Add a small, constant amount of this stock solution to separate vials containing each of the buffer solutions.
-
Spectral Measurement : Measure the UV-Vis absorbance spectrum for each buffered solution over a relevant wavelength range.
-
Data Analysis : Identify a wavelength where the absorbance difference between the protonated (acid) and deprotonated (boronate) species is maximal. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Calculation : Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the curve.[21][22]
Protocol 3: Kinetic Analysis of Boronate Ester Formation
The kinetics of the reaction between a phenylboronic acid and a diol can be monitored using spectrophotometry under pseudo-first-order conditions.[23]
Methodology:
-
Solution Preparation : Prepare a buffered aqueous solution at a specific pH. Prepare separate stock solutions of the phenylboronic acid and a chromophoric diol (e.g., Alizarin Red S).[23]
-
Reaction Initiation : In a cuvette, mix the buffered solution and the diol solution. The reaction is initiated by adding the boronic acid solution. The concentration of the diol should be in large excess relative to the boronic acid to ensure pseudo-first-order conditions.
-
Data Acquisition : Immediately begin monitoring the change in absorbance at a specific wavelength (where the boronate ester product has a distinct absorbance from the reactants) over time using a UV-Vis spectrophotometer.
-
Data Analysis : Fit the absorbance vs. time data to a single exponential function to determine the observed rate constant (k_obs).[23]
-
Mechanism Elucidation : Repeat the experiment at various pH values and diol concentrations to determine the individual rate constants for the reaction of the trigonal boronic acid and the tetrahedral boronate ion.[23]
Workflow for Kinetic Analysis of Boronate Ester Formation.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. longdom.org [longdom.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.tue.nl [pure.tue.nl]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. benchchem.com [benchchem.com]
Potential Biological Targets of Trichloroacetamido-phenylboronic Acid: A Technical Guide
Disclaimer: To date, there is no publicly available scientific literature detailing the biological targets or mechanism of action of trichloroacetamido-phenylboronic acid. This technical guide, therefore, presents a theoretical framework of its potential biological targets and activities based on the well-documented structure-activity relationships of structurally related phenylboronic acid derivatives, including acetamido- and chloro-substituted analogues. The information herein is intended for research and drug development professionals and should be interpreted as a prospective analysis.
Introduction
Phenylboronic acids represent a versatile class of compounds with significant applications in medicinal chemistry. Their unique ability to form reversible covalent bonds with the hydroxyl groups of serine residues makes them potent inhibitors of various enzymes, particularly serine proteases. The general structure of a phenylboronic acid consists of a phenyl ring attached to a boronic acid moiety (-B(OH)₂). Substitutions on the phenyl ring can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.
This guide explores the potential biological targets of a novel, yet uncharacterized, derivative: trichloroacetamido-phenylboronic acid. By examining the biological activities of phenylboronic acids bearing acetamido and chloro substitutions, we can infer the likely enzymatic targets and inhibitory mechanisms of this compound. The presence of a trichloro- substitution is expected to significantly influence the electronic properties of the phenyl ring, potentially enhancing binding affinity, while the acetamido group may provide additional hydrogen bonding opportunities within the target's active site.
Proposed Primary Biological Target: Serine β-Lactamases
The most extensively documented biological targets of phenylboronic acid derivatives are serine β-lactamases.[1][2] These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics.[3] Phenylboronic acids act as transition-state analogue inhibitors, where the boron atom is attacked by the catalytic serine residue (Ser64 in AmpC) in the enzyme's active site.[3][4] This forms a stable, reversible tetrahedral adduct, mimicking the high-energy intermediate of β-lactam hydrolysis.[4]
Mechanism of Inhibition
The inhibitory mechanism of phenylboronic acids against serine β-lactamases is a well-established process. The boronic acid moiety serves as an electrophile that mimics the carbonyl carbon of the β-lactam ring.[5] This leads to the formation of a covalent bond with the active site serine, effectively blocking the enzyme's catalytic activity.
Quantitative Data for Related Phenylboronic Acid Derivatives
The following table summarizes the inhibitory activity of various substituted phenylboronic acids against common serine β-lactamases. This data, sourced from published literature, provides a baseline for predicting the potential potency of trichloroacetamido-phenylboronic acid.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Reference |
| 3-Azidomethylphenylboronic acid | KPC-2 | 2.3 µM | - | [4] |
| 3-Azidomethylphenylboronic acid | AmpC | 700 nM | - | [4] |
| Phenylboronic acid derivative 2 | KPC-2 | - | Low µM range | [2] |
| Phenylboronic acid derivative 3 | AmpC | 1.45 µM | - | [2] |
| Phenylboronic acid derivative 4 | KPC-2 | - | Low µM range | [2] |
| Phenylboronic acid derivative 5 | AmpC | 5.3 µM | - | [2] |
| Cephalothin-mimicking BATSI | KPC-2 | - | ≤ 600 nM | [5] |
| Cephalothin-mimicking BATSI | SHV-1 | - | ≤ 600 nM | [5] |
Proposed Secondary Biological Targets: Kinases and Other Serine Proteases
While β-lactamases are the most probable targets, the structural features of trichloroacetamido-phenylboronic acid suggest potential activity against other enzyme classes.
-
Kinases: The use of 2-acetamidophenylboronic acid and 4-acetamidophenylboronic acid as reactants in the synthesis of various kinase inhibitors suggests that the acetamido-phenylboronic acid scaffold can be adapted to target these enzymes. The trichloro- substitution could potentially enhance binding to the ATP-binding pocket or allosteric sites.
-
Other Serine Proteases: The fundamental mechanism of serine inhibition by boronic acids is not limited to β-lactamases. Other serine proteases involved in various physiological and pathological processes could also be potential targets.
-
Proteasome: Although not directly indicated by the immediate analogues, the proteasome is a well-known target for boronic acid-containing drugs like bortezomib. The unique substitutions on trichloroacetamido-phenylboronic acid might confer affinity for the proteasome's active sites.
Experimental Protocols
To validate the proposed biological targets of trichloroacetamido-phenylboronic acid, a series of biochemical and cellular assays would be required. Below are detailed methodologies for key experiments.
β-Lactamase Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against a purified β-lactamase.
Materials:
-
Purified β-lactamase (e.g., AmpC, KPC-2)
-
Trichloroacetamido-phenylboronic acid
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of trichloroacetamido-phenylboronic acid in DMSO.
-
In a 96-well plate, add varying concentrations of the test compound to the assay buffer.
-
Add the purified β-lactamase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.
-
Calculate the initial velocity for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the inhibitor and the substrate (nitrocefin). The data can then be fitted to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using the Cheng-Prusoff equation.[2]
Experimental Workflow for Inhibition Assays
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of phenylboronic acids are highly dependent on the nature and position of substituents on the phenyl ring.
-
Acetamido Group: The acetamido group can participate in hydrogen bonding interactions with amino acid residues in the active site of the target enzyme. Its position on the phenyl ring (ortho, meta, or para) will dictate the geometry of these interactions.
-
Trichloro Substitution: The three chlorine atoms are strong electron-withdrawing groups. This will significantly lower the pKa of the boronic acid, potentially increasing its affinity for the catalytic serine. The steric bulk of the chlorine atoms will also influence the binding orientation of the inhibitor.
Conclusion
Based on the extensive literature on substituted phenylboronic acids, it is highly probable that trichloroacetamido-phenylboronic acid will act as an inhibitor of serine β-lactamases. The unique combination of an acetamido group and trichloro-substitution may confer high potency and a unique selectivity profile. Furthermore, kinases and other serine proteases represent plausible secondary targets. The experimental protocols and theoretical frameworks presented in this guide provide a roadmap for the systematic investigation of the biological activities of this novel compound. Empirical validation is essential to confirm these hypotheses and to fully elucidate the therapeutic potential of trichloroacetamido-phenylboronic acid.
References
- 1. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. db.cngb.org [db.cngb.org]
Methodological & Application
Application Notes and Protocols for (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is a specialized organoboron compound with significant potential in the synthesis of complex biaryl molecules, which are pivotal scaffolds in medicinal chemistry and drug discovery. The presence of the trichloroacetamido group, a strong electron-withdrawing and sterically demanding moiety, imparts unique reactivity and solubility characteristics to the boronic acid. This functional group can influence the electronic properties of the resulting biaryl products and may serve as a synthetic handle for further transformations.
These application notes provide a comprehensive overview of the utility of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided protocols are based on established methodologies for analogous functionalized phenylboronic acids and are intended to serve as a starting point for reaction optimization.
Core Applications in Drug Development
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[1][2] The use of this compound in this reaction allows for the introduction of a functionalized phenyl ring into a variety of molecular frameworks. The resulting biaryl structures are key components in a wide range of biologically active compounds, including enzyme inhibitors, receptor antagonists, and antibacterial agents. The trichloroacetamido group can modulate the pharmacokinetic and pharmacodynamic properties of the final compound and can be hydrolyzed under specific conditions to reveal a primary amine, providing a site for further diversification.
Data Presentation: Anticipated Suzuki Coupling Outcomes
While specific experimental data for this compound is not extensively available in the literature, the following table presents a set of anticipated results for its coupling with various aryl halides. These predictions are based on typical outcomes for Suzuki couplings involving phenylboronic acids with electron-withdrawing substituents.[3] Yields are estimates and will require experimental optimization.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 75-85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 80 | 8 | 80-90 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 65-75 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF/H₂O (5:1) | 90 | 12 | 70-80 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl Alcohol | 100 | 18 | 70-80 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[4]
-
Solvents should be degassed prior to use.
-
The choice of catalyst, ligand, base, and solvent system is crucial and may require optimization for different aryl halide coupling partners.[5]
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol describes a general method for the Suzuki coupling of this compound with an aryl bromide, using a palladium acetate/phosphine ligand catalyst system.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Add anhydrous, degassed toluene and degassed water to achieve a 10:1 toluene to water ratio (e.g., 5 mL toluene and 0.5 mL water for a 0.5 mmol scale reaction).
-
Seal the reaction vessel and stir the mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]
References
Application Notes and Protocols: (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid as a Serine Protease Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is an arylboronic acid derivative with potential as a serine protease inhibitor. Arylboronic acids are a well-established class of compounds that act as potent and reversible inhibitors of serine proteases. Their mechanism of action involves the interaction of the electron-deficient boron atom with the nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis[1]. This document provides detailed application notes and generalized protocols for the synthesis, characterization, and evaluation of this compound as a serine protease inhibitor.
Mechanism of Action
Arylboronic acids function as competitive inhibitors of serine proteases. The inhibition is pH-dependent and relies on the Lewis acidic nature of the boron atom. The catalytic triad of serine proteases, typically comprising serine, histidine, and aspartate, is the target. The active site histidine acts as a general base, activating the serine hydroxyl group for a nucleophilic attack on the boron atom of the inhibitor. This results in the formation of a reversible covalent bond, creating a stable tetrahedral adduct that blocks the enzyme's catalytic activity[1][2].
Caption: Mechanism of serine protease inhibition by a boronic acid inhibitor.
Quantitative Data
Quantitative data such as IC50 and Ki values are crucial for evaluating the potency of an inhibitor. The following table provides a template for summarizing such data, which would be obtained from the enzymatic assays described in the protocols below.
| Serine Protease | Substrate | Inhibitor Concentration Range | IC50 (µM) | Ki (µM) | Inhibition Type |
| e.g., Chymotrypsin | e.g., Suc-AAPF-pNA | e.g., 0.1 - 100 µM | To be determined | To be determined | To be determined |
| e.g., Trypsin | e.g., BAPNA | e.g., 0.1 - 100 µM | To be determined | To be determined | To be determined |
| e.g., Elastase | e.g., Suc-AAA-pNA | e.g., 0.1 - 100 µM | To be determined | To be determined | To be determined |
Note: Specific values for this compound are not currently available in the public domain and must be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the acylation of 3-aminophenylboronic acid.
Materials:
-
3-Aminophenylboronic acid
-
2,2,2-Trichloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add 2,2,2-trichloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.
-
Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Caption: General workflow for the synthesis of the target compound.
Protocol 2: In Vitro Serine Protease Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against a model serine protease, such as chymotrypsin, using a chromogenic substrate.
Materials:
-
Serine protease (e.g., bovine α-chymotrypsin)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, Suc-AAPF-pNA)
-
This compound (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Prepare a stock solution of the inhibitor in DMSO. Serially dilute the inhibitor stock solution to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or DMSO for the control)
-
Serine protease solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Caption: Workflow for the in vitro serine protease inhibition assay.
Signaling Pathways
While this compound is a synthetic inhibitor, its application in a biological context could modulate various signaling pathways regulated by serine proteases. For instance, inhibition of proteases involved in the coagulation cascade or inflammatory responses could have downstream effects on cellular signaling. The specific pathways affected would depend on the selectivity of the inhibitor for different serine proteases. A generalized diagram illustrating the potential impact on a hypothetical signaling pathway is shown below.
Caption: Potential impact of the inhibitor on a protease-mediated signaling pathway.
Disclaimer: The provided protocols are generalized and may require optimization for specific experimental conditions and serine proteases. All laboratory work should be conducted in accordance with standard safety procedures.
References
Application Notes and Protocols for Labeling Active Site Serine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine hydrolases represent one of the largest and most diverse enzyme families in mammals, playing crucial roles in a myriad of physiological processes, including digestion, blood coagulation, inflammation, and neurotransmission. Dysregulation of serine hydrolase activity is implicated in numerous diseases, such as cancer, neurological disorders, and metabolic syndromes, making them attractive targets for therapeutic intervention and diagnostic biomarker discovery.[1]
Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to study the functional state of enzymes within complex biological systems.[2] This technique utilizes active-site-directed covalent probes to label and identify active enzymes. While fluorophosphonate-based probes have been extensively used for profiling serine hydrolases, boronic acids offer a distinct advantage due to their mechanism of action.[2][3] Boronic acids act as transition-state analogue inhibitors, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[4] This reversible nature can be advantageous for specific applications, including the development of reversible inhibitors and probes for dynamic studies of enzyme activity.
These application notes provide detailed protocols for the use of boronic acid-based probes to label and analyze active serine hydrolases in complex proteomes. The methodologies cover both in-gel fluorescence scanning for rapid visualization and affinity purification coupled with mass spectrometry for in-depth identification of labeled enzymes.
Principle of Boronic Acid-Based Labeling
Boronic acids target the active site of serine hydrolases by mimicking the tetrahedral intermediate formed during substrate hydrolysis. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, forming a stable, yet reversible, tetrahedral adduct. This covalent interaction is the basis for using boronic acid derivatives as activity-based probes. By attaching a reporter tag, such as a fluorophore or biotin, to a boronic acid scaffold, active serine hydrolases can be visualized or enriched for subsequent analysis.
Data Presentation
The following tables summarize key quantitative data for the interaction of various boronic acid inhibitors with their target serine proteases. This data is crucial for selecting appropriate probes and designing labeling experiments.
Table 1: Inhibition Constants (Ki) of Peptidyl Boronic Acid Inhibitors for Serine Proteases
| Inhibitor | Target Protease | Ki (nM) | Reference |
|---|---|---|---|
| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | Prostate-Specific Antigen (PSA) | 65 | [5] |
| Val-boroPro | Dipeptidyl Peptidase IV (DPPIV) | Potent, but non-specific | [6] |
| --- | Chymotrypsin | 60-fold higher than PSA |[5] |
Table 2: IC50 Values of Peptide Boronic Acids for Serine Proteases
| Inhibitor | Target Protease | IC50 (µM) | Reference |
|---|---|---|---|
| WLS6a | hClpXP | 29 | [4] |
| MG262 | hClpXP | ~40 |[4] |
Experimental Protocols
The following protocols provide a general framework for labeling active serine hydrolases with boronic acid-based probes. Note: Optimal conditions (e.g., probe concentration, incubation time, and pH) may vary depending on the specific boronic acid probe, the target enzyme(s), and the biological sample, and therefore should be empirically determined.
Protocol 1: Labeling of Serine Hydrolases in Cell Lysates with a Fluorescent Boronic Acid Probe for In-Gel Fluorescence Analysis
This protocol describes the labeling of active serine hydrolases in a cell lysate with a fluorescently tagged boronic acid probe, followed by visualization using SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitor cocktail without serine protease inhibitors)
-
Fluorescent Boronic Acid Probe (e.g., with a TAMRA or Cy5 fluorophore) stock solution in DMSO
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
4x SDS-PAGE Loading Buffer
-
Precast polyacrylamide gels (e.g., 4-20% Tris-Glycine)
-
SDS-PAGE Running Buffer
-
Fluorescent Protein Ladder
-
In-gel fluorescence scanner
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (soluble proteome) and determine the protein concentration using a protein assay.
-
Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add 50 µg of the cell lysate.
-
Add the fluorescent boronic acid probe to a final concentration of 1-5 µM. Note: The optimal concentration should be determined empirically.
-
As a negative control, pre-incubate a parallel sample with a broad-spectrum serine hydrolase inhibitor (e.g., PMSF or AEBSF) for 30 minutes at room temperature before adding the fluorescent probe. A heat-inactivated lysate (95°C for 10 minutes) can also be used as a negative control.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Stop the labeling reaction by adding 4x SDS-PAGE Loading Buffer and heating at 95°C for 5 minutes.
-
Load 20 µg of the labeled proteome per lane on a polyacrylamide gel, including a fluorescent protein ladder.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission filters for the chosen fluorophore.
-
Protocol 2: Affinity Purification of Biotinylated Boronic Acid-Labeled Serine Hydrolases for Mass Spectrometry Analysis
This protocol describes the enrichment of serine hydrolases labeled with a biotinylated boronic acid probe, followed by on-bead digestion and identification by mass spectrometry.
Materials:
-
Cell Lysate (prepared as in Protocol 1)
-
Biotinylated Boronic Acid Probe stock solution in DMSO
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea in PBS)
-
Wash Buffer 3 (e.g., PBS)
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer (e.g., 50 mM ammonium bicarbonate)
-
Elution Buffer (e.g., 50% acetonitrile, 0.1% formic acid)
-
C18 desalting spin tips
Procedure:
-
Labeling and Enrichment:
-
Label 1-2 mg of cell lysate with 1-5 µM of the biotinylated boronic acid probe for 30-60 minutes at room temperature.
-
Add pre-washed streptavidin beads to the labeled lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.
-
Wash the beads with Digestion Buffer.
-
Resuspend the beads in Digestion Buffer containing trypsin (e.g., 1 µg).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Preparation for Mass Spectrometry:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with Elution Buffer.
-
Combine the supernatant and eluate.
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
Analyze the desalted peptides by LC-MS/MS for protein identification.
-
Mandatory Visualization
Caption: Workflow for serine hydrolase labeling with boronic acid probes.
Caption: Rho GTPase signaling pathway in cancer cell migration.
References
- 1. Activity‐based proteomics uncovers suppressed hydrolases and a neo‐functionalised antibacterial enzyme at the plant–pathogen interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Frontiers | Peptidyl Activity-Based Probes for Imaging Serine Proteases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-soft Val-boroPro: a strategy for enhancing in vivo performance of boronic acid inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boronic Acid-Based Probes in Enzyme Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boronic acid-based probes are versatile chemical tools for detecting and quantifying the activity of various enzymes. Their utility stems from the unique ability of the boronic acid moiety to engage in specific, often reversible, chemical interactions. The two primary mechanisms exploited in enzyme assays are:
-
Reversible covalent binding to cis-1,2- or 1,3-diols: This property makes boronic acids excellent synthetic receptors for saccharides and glycoproteins.[1][2][3] Assays can be designed to detect the enzymatic production or consumption of these diol-containing molecules.
-
Irreversible oxidation: Arylboronic acids undergo an oxidative conversion to their corresponding phenols in the presence of certain reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite.[4][5] This reaction is widely used to measure the activity of oxidoreductases that produce these species.
-
Inhibition of Serine Proteases: Boronic acids can act as transition-state analog inhibitors of serine proteases, including β-lactamases, by forming a stable, covalent adduct with the active site serine residue.[6][7][8] This interaction can be exploited in competitive binding assays.
These application notes provide an overview of the principles and detailed protocols for using boronic acid-based probes in key enzyme assay formats.
Application Note 1: Probing Serine Protease and β-Lactamase Activity via Fluorescence Polarization
Principle: This assay format leverages boronic acids as reversible, competitive inhibitors for serine proteases like penicillin-binding proteins (PBPs) and β-lactamases.[9] A fluorescently-labeled boronic acid probe, known as a "tracer," binds to the enzyme's active site. In its free, unbound state in solution, the tracer tumbles rapidly, resulting in low fluorescence polarization (FP). When bound to the much larger enzyme, the tracer's tumbling is restricted, leading to a significant increase in FP. The activity of unlabeled inhibitors or substrates can be quantified by their ability to compete with the tracer for binding, causing a dose-dependent decrease in the FP signal.[9]
Applications:
-
High-throughput screening for novel inhibitors of PBPs and β-lactamases.[9]
-
Studying enzyme-inhibitor kinetics and determining binding affinities (Kᵢ or IC₅₀).
-
Characterizing the mechanism of action of new antimicrobial agents.
Quantitative Data for Serine Protease Probes
| Probe/Tracer | Target Enzyme | Assay Type | Binding Affinity (Kd) / Inhibition (Ki) | Reference |
| Fluorescent Boronic Acid Tracer | Penicillin-Binding Protein 1b (S. pneumoniae) | Fluorescence Polarization | Kd = 4-12 µM | [9] |
| Fluorescent Boronic Acid Tracer | TEM1 β-Lactamase | Fluorescence Polarization | Kd = 109 nM | [9] |
| 3-azidomethylphenyl boronic acid | KPC-2 β-Lactamase | Kinetic Target-Guided Synthesis | Sub-µM activity | [7] |
| Triazole inhibitor 10a | AmpC β-Lactamase | Kinetic Target-Guided Synthesis | Ki = 140 nM | [7] |
| Triazole inhibitor 5 | KPC-2 β-Lactamase | Kinetic Target-Guided Synthesis | Ki = 730 nM | [7] |
Experimental Workflow: Fluorescence Polarization Competition Assay
Caption: Workflow for a competitive FP-based enzyme inhibitor assay.
Protocol: FP Competition Assay for β-Lactamase Inhibitors
This protocol is adapted from the methodology for assaying PBPs and β-lactamases.[9]
1. Materials and Reagents:
-
Enzyme: Purified TEM1 β-lactamase.
-
Tracer: Fluorescently-labeled boronic acid probe (e.g., BODIPY-conjugated boronic acid).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test Compounds: Library of potential inhibitors dissolved in DMSO.
-
Microplate: Low-volume, black, 384-well microplate.
-
Plate Reader: Equipped with fluorescence polarization optics.
2. Reagent Preparation:
-
Prepare a 2X enzyme stock solution (e.g., 200 nM) in Assay Buffer.
-
Prepare a 2X tracer stock solution (e.g., 100 nM) in Assay Buffer.
-
Prepare serial dilutions of test compounds (e.g., from 1 mM to 10 nM) in Assay Buffer containing a constant percentage of DMSO (e.g., 2%).
3. Assay Procedure:
-
To each well of the microplate, add 10 µL of the 2X enzyme stock solution.
-
Add 5 µL of Assay Buffer to the "no inhibitor" control wells.
-
Add 5 µL of the appropriate test compound dilution to the sample wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the 2X tracer stock solution to all wells. The final volume will be 20 µL.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the fluorophore.
4. Data Analysis:
-
Subtract the background FP signal (wells with buffer and tracer only).
-
Plot the FP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the bound tracer.
Application Note 2: Continuous Monitoring of H₂O₂-Producing Enzymes
Principle: Many oxidoreductases, such as glucose oxidase and monoamine oxidase, produce hydrogen peroxide (H₂O₂) as a byproduct of their catalytic cycle. Boronic acid-based probes designed for H₂O₂ detection are typically non-fluorescent or weakly fluorescent molecules.[10] Upon reaction with H₂O₂, the boronate group is cleaved via oxidative deboronation, releasing a highly fluorescent product (e.g., a coumarin or fluorescein derivative).[10][11] The rate of fluorescence increase is directly proportional to the rate of H₂O₂ production, and thus to the enzyme's activity. Recently, borinic acids have been shown to be significantly more reactive than boronic acids, offering a much faster response time for H₂O₂ detection.[11]
Applications:
-
Real-time kinetic analysis of H₂O₂-producing enzymes.
-
Screening for inhibitors or activators of oxidoreductases.
-
Detecting enzyme activity in cellular extracts or complex biological samples.
Quantitative Data for H₂O₂-Responsive Probes
| Probe Type | Analyte | Second-Order Rate Constant (k) | Key Feature | Reference |
| Arylboronic Acid | H₂O₂ | ~1-2 M⁻¹s⁻¹ | Standard H₂O₂ probe | [5] |
| Arylboronic Acid | Peroxynitrite (ONOO⁻) | ~10⁶ M⁻¹s⁻¹ | Highly selective for ONOO⁻ over H₂O₂ | [4][5] |
| Coumarin-Borinic Acid | H₂O₂ | 1.9 x 10⁴ M⁻¹s⁻¹ | ~10,000-fold faster than boronic counterpart | [11] |
| Peroxyfluor-1 (PF1) | H₂O₂ | Slow (k ~1-2 M⁻¹s⁻¹) | Fluorescein-based, "off-on" response | [10] |
Signaling Pathway: H₂O₂ Detection by a Boronate Probe
Caption: "Off-On" signaling mechanism of H₂O₂-responsive boronate probes.
Protocol: Glucose Oxidase Activity Assay
This protocol describes a continuous fluorescence assay for glucose oxidase, which catalyzes the oxidation of glucose to produce H₂O₂.
1. Materials and Reagents:
-
Enzyme: Glucose Oxidase from Aspergillus niger.
-
Substrate: D-Glucose.
-
Probe: A water-soluble, H₂O₂-responsive boronate probe (e.g., Peroxyfluor-1).
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Microplate: Black, clear-bottom 96-well plate.
-
Fluorometric Plate Reader: Capable of kinetic measurements.
2. Reagent Preparation:
-
Prepare a 1 M stock solution of D-Glucose in deionized water.
-
Prepare a 10 mM stock solution of the boronate probe in DMSO.
-
Prepare a stock solution of Glucose Oxidase (e.g., 100 U/mL) in Assay Buffer.
3. Assay Procedure:
-
In each well, prepare the reaction mixture by adding:
-
80 µL of Assay Buffer.
-
10 µL of 1 M D-Glucose solution (for a final concentration of 100 mM).
-
5 µL of 10 mM boronate probe stock diluted 1:100 in buffer (for a final concentration of 5 µM).
-
-
Place the microplate in the fluorometric plate reader and set the temperature to 37°C.
-
Set the reader to perform kinetic reads every 60 seconds for 30-60 minutes, using the appropriate excitation/emission wavelengths for the chosen probe.
-
Initiate the enzymatic reaction by adding 5 µL of the Glucose Oxidase solution (e.g., diluted to 1 U/mL for a final activity of 0.05 U/well). For negative controls, add 5 µL of Assay Buffer instead.
-
Immediately start the kinetic measurement.
4. Data Analysis:
-
Plot the fluorescence intensity against time for each well.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity is directly proportional to this rate. Compare the slopes of samples with and without inhibitors to calculate percent inhibition.
Application Note 3: Indirect Assay of Carbohydrate-Modifying Enzymes
Principle: This approach is used for enzymes that produce or consume simple saccharides like glucose or fructose. The assay indirectly measures enzyme activity by quantifying the concentration of a specific saccharide product using a fluorescent boronic acid-based sensor.[12][13] For example, the activity of invertase, which hydrolyzes sucrose into glucose and fructose, can be monitored by detecting the appearance of glucose.[14] Many glucose-selective probes consist of a fluorophore flanked by two boronic acid groups, which provides the necessary geometry to selectively bind glucose over other sugars.[12][13] Binding to glucose alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity.[13]
Applications:
-
Measuring the activity of glycosidases, sucrases, and other carbohydrate-processing enzymes.
-
Screening for inhibitors of enzymes involved in carbohydrate metabolism.
-
Monitoring fermentation processes by measuring sugar consumption.[15]
Quantitative Data for Saccharide-Selective Probes
| Probe | Target Analyte | Binding Constant (Kₐ) | Detection Limit (LOD) | Reference |
| Mc-CDBA | Glucose | 7.1 x 10² M⁻¹ | 1.37 µM | [12] |
| Ca-CDBA | Glucose | 4.5 x 10³ M⁻¹ | - | [12] |
| Benzoxaborole-based probe | Fructose | - | 0.41 µM (at pH 7.4) | [16] |
Logical Relationship: Indirect Assay of Invertase Activity
Caption: Principle of an indirect assay for invertase using a glucose-responsive probe.
Protocol: Invertase Activity Endpoint Assay
This protocol describes an endpoint assay for measuring invertase activity by quantifying the glucose produced using the Mc-CDBA probe.[12]
1. Materials and Reagents:
-
Enzyme: Invertase from Saccharomyces cerevisiae.
-
Substrate: Sucrose.
-
Probe: Mc-CDBA.[12]
-
Enzyme Reaction Buffer: 50 mM Acetate Buffer, pH 4.5.
-
Detection Buffer: 100 mM Phosphate Buffer, pH 7.4.
-
Stop Solution: 1 M Tris-HCl, pH 8.5.
-
Microplate: Black, 96-well plate.
2. Reagent Preparation:
-
Prepare a 500 mM sucrose stock solution in Enzyme Reaction Buffer.
-
Prepare a 1 mM stock solution of Mc-CDBA in DMSO. Dilute to 10 µM in Detection Buffer before use.
-
Prepare various concentrations of Invertase in Enzyme Reaction Buffer.
3. Assay Procedure:
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, add 50 µL of the 500 mM sucrose solution.
-
Add 40 µL of Enzyme Reaction Buffer.
-
Initiate the reaction by adding 10 µL of the invertase solution (or buffer for the blank).
-
Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of Stop Solution. This raises the pH and denatures the enzyme.
-
-
Glucose Detection:
-
In the 96-well plate, add 80 µL of the 10 µM Mc-CDBA solution to each well.
-
Add 20 µL of the stopped reaction mixture from each microcentrifuge tube to the wells.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence using an excitation wavelength of ~393 nm and an emission wavelength of ~457 nm.[12]
-
4. Data Analysis:
-
Prepare a standard curve by performing the detection step with known concentrations of glucose (0-10 mM) instead of the enzyme reaction mixture.
-
Subtract the fluorescence of the blank (no enzyme) from all readings.
-
Use the standard curve to determine the concentration of glucose produced in each enzymatic reaction.
-
Calculate the enzyme activity, typically expressed in units (µmol of glucose produced per minute) per mg of enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Biomolecules with (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids (PBAs) are a versatile class of compounds widely utilized in biomedical research and drug development for the targeted functionalization of biomolecules. Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols makes them invaluable tools for targeting glycoproteins, carbohydrates, and specific amino acid residues on proteins. This reactivity allows for the development of drug delivery systems, biosensors, and tools for cellular imaging and diagnostics.
This document provides detailed application notes and protocols for the use of a specific derivative, (3--(2,2,2-Trichloroacetamido)phenyl)boronic acid , in the functionalization of biomolecules. While this particular derivative is not extensively documented in publicly available literature, its synthesis can be readily achieved from its amino precursor, 3-aminophenylboronic acid. The protocols provided herein are based on established principles of phenylboronic acid chemistry and serve as a comprehensive guide for researchers.
Properties of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
The key reactive group of this molecule is the boronic acid (-B(OH)₂), which can form cyclic boronate esters with diols present on biomolecules such as glycoproteins and carbohydrates. The trichloroacetamido group can influence the electronic properties of the phenyl ring and may offer additional interaction capabilities or serve as a protective group that can be removed under specific conditions.
Table 1: Physicochemical Properties of Related Phenylboronic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Key Features |
| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | ~8.8 | Primary amine allows for further functionalization. |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | ~8.8 | Parent compound for various derivatives. |
| This compound | C₈H₇BCl₃NO₃ | 294.31 | Not reported | Trichloroacetamide group may alter reactivity and solubility. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Aminophenylboronic acid
This protocol describes a straightforward method to synthesize the title compound from commercially available 3-aminophenylboronic acid.
Materials:
-
3-Aminophenylboronic acid
-
Trichloroacetyl chloride or Trichloroacetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add trichloroacetyl chloride or trichloroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Functionalization of a Glycoprotein with this compound
This protocol provides a general method for conjugating the boronic acid derivative to a glycoprotein containing accessible sialic acid or other diol-containing residues.
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Ovalbumin)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Borate buffer, pH 8.5
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE analysis reagents
Procedure:
-
Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to ensure solubility.
-
Add the boronic acid solution to the glycoprotein solution at a molar excess (e.g., 10-50 fold). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle agitation.
-
Remove the excess, unreacted boronic acid by size-exclusion chromatography (SEC) using an appropriate column and the reaction buffer as the eluent.
-
Collect the protein-containing fractions.
-
Determine the protein concentration of the purified conjugate.
-
Analyze the conjugate by SDS-PAGE to confirm modification (a shift in molecular weight may be observed).
-
Further characterization can be performed using techniques such as MALDI-TOF mass spectrometry to determine the degree of labeling.
Table 2: Example Reaction Conditions for Glycoprotein Functionalization
| Parameter | Condition |
| Glycoprotein Concentration | 2 mg/mL |
| Boronic Acid Concentration | 20-fold molar excess |
| Reaction Buffer | 0.1 M Phosphate Buffer, pH 7.4 |
| Reaction Time | 4 hours |
| Reaction Temperature | 25 °C (Room Temperature) |
| Purification Method | Size-Exclusion Chromatography |
Visualization of Workflows and Pathways
Synthesis Workflow
Caption: Synthetic workflow for the target compound.
Biomolecule Functionalization Workflow
Caption: Workflow for biomolecule functionalization.
Boronic Acid-Diol Interaction
Caption: Reversible formation of a boronate ester.
Disclaimer
The protocols and information provided in this document are intended for guidance and should be adapted and optimized by the end-user for their specific application. The synthesis and use of this compound may require specialized knowledge and should be performed by qualified personnel in a suitable laboratory setting. All necessary safety precautions should be taken when handling chemicals. The reactivity and stability of this specific compound have not been extensively reported, and therefore, thorough characterization and validation of the functionalized biomolecules are strongly recommended.
Illuminating Cellular Landscapes: A Guide to Cell Imaging with Fluorescently Labeled Boronic Acid Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled boronic acid probes have emerged as indispensable tools in cellular biology and drug development, offering a versatile platform for real-time imaging of a diverse range of analytes within living cells. Their unique ability to reversibly bind with 1,2- or 1,3-diols and to undergo chemoselective reactions with specific reactive oxygen species (ROS) forms the foundation of their broad applicability. These probes have enabled researchers to visualize and quantify key cellular components and processes, including the detection of hydrogen peroxide (H₂O₂), a critical signaling molecule and biomarker of oxidative stress, as well as the imaging of cell surface glycans, which play pivotal roles in cell recognition, signaling, and disease progression.
This document provides detailed application notes and experimental protocols for the use of fluorescently labeled boronic acid probes in cell imaging, with a focus on the detection of H₂O₂ and the imaging of monosaccharides and glycoproteins.
Principle of Detection Mechanisms
The functionality of boronic acid probes is primarily based on two distinct chemical mechanisms:
-
Reversible Diol Binding: Boronic acids form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as carbohydrates (e.g., glucose, sialic acid). This interaction can modulate the photophysical properties of the attached fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a "turn-on" or ratiometric fluorescent response upon binding to the target carbohydrate.[1][2]
-
Chemoselective Reaction with Reactive Oxygen Species (ROS): Arylboronates undergo an irreversible oxidation reaction with specific ROS, most notably hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). This reaction converts the boronate moiety into a hydroxyl group, which in turn alters the electronic structure of the fluorophore, resulting in a significant change in its fluorescence intensity.[3][4] This mechanism provides high selectivity for detecting these specific ROS over other reactive species.[3][4]
Applications in Cellular Imaging
Detection of Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a key second messenger in cellular signaling pathways and a major indicator of oxidative stress.[3] Boronic acid-based probes offer high selectivity and sensitivity for detecting H₂O₂ in living cells.
Featured Probes for H₂O₂ Detection:
A variety of fluorescent probes have been developed for H₂O₂ detection, each with distinct spectral properties suitable for different imaging setups. The "Peroxysensor" family, including Peroxyfluor-1 (PF1), Peroxyresorufin-1 (PR1), and Peroxyxanthone-1 (PX1), are among the first-generation probes that provide green, red, and blue fluorescence responses to H₂O₂, respectively.[3]
| Probe Name | Excitation (nm) | Emission (nm) | Analyte | Limit of Detection (LOD) | Key Features & Cell Applications |
| Peroxyfluor-1 (PF1) | ~450 | ~515-530 | H₂O₂ | ~200 nM | Green fluorescence turn-on. Cell-permeable. Used in HEK cells and hippocampal neurons.[3][4] |
| Peroxyresorufin-1 (PR1) | ~530 | ~585 | H₂O₂ | ~200 nM | Red fluorescence turn-on. Suitable for applications requiring longer wavelengths to minimize autofluorescence.[3][5] |
| Peroxyxanthone-1 (PX1) | ~380 | ~460 | H₂O₂ | ~200 nM | Blue fluorescence turn-on.[3] |
| MitoPY1 | 489, 510 | 528 | Mitochondrial H₂O₂ | Not specified | Yellow fluorescence. Specifically targets mitochondria. Used in various mammalian cell types.[6] |
| NPF1 | >600 | >600 | H₂O₂ | Not specified | Far-red fluorescence. High selectivity. Used in RAW264.7 macrophages.[7] |
| BNBD | Not specified | Not specified | H₂O₂ | 1.8 nM | "Turn-off" probe. High sensitivity.[8] |
| CMB | Not specified | 450 | H₂O₂ | Not specified | ~25-fold fluorescence enhancement. Used in living cells and zebrafish.[9] |
| Probe 1 (Naphthalene-based) | Two-photon | Not specified | H₂O₂ | 0.7 µM | Two-photon probe for deep tissue imaging.[8] |
Experimental Protocol: Live Cell Imaging of H₂O₂ with Peroxyfluor-1 (PF1)
This protocol describes the use of PF1 for detecting H₂O₂ in cultured mammalian cells using confocal microscopy.
Materials:
-
Peroxyfluor-1 (PF1) stock solution (1-10 mM in DMSO)
-
Cultured mammalian cells (e.g., HEK 293T or HeLa) on glass-bottom dishes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Hydrogen peroxide (H₂O₂) solution (for positive control)
-
Confocal microscope with appropriate filter sets for green fluorescence (e.g., Ex: 488 nm, Em: 500-550 nm)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).
-
Probe Loading: a. Prepare a working solution of PF1 by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the PF1-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.
-
Imaging: a. Add fresh, warm cell culture medium or PBS to the cells. b. Place the dish on the stage of the confocal microscope. c. Acquire baseline fluorescence images.
-
(Optional) Positive Control: a. To induce H₂O₂ production, treat the cells with a known stimulant (e.g., 10-100 µM H₂O₂) and acquire images over time. b. Observe the increase in green fluorescence, indicating the detection of H₂O₂.
-
Image Analysis: Quantify the change in fluorescence intensity in the cells over time using appropriate image analysis software (e.g., ImageJ/Fiji).
Workflow for H₂O₂ Detection in Live Cells
Caption: Experimental workflow for live-cell H₂O₂ detection.
Signaling Pathway: Boronic Acid Probe Reaction with H₂O₂
Caption: H₂O₂ sensing mechanism of boronic acid probes.
Imaging of Monosaccharides and Glycoproteins
The surface of mammalian cells is decorated with a dense layer of carbohydrates, collectively known as the glycocalyx. These glycans, often terminating in sialic acid residues, are crucial for intercellular communication and are often altered in disease states like cancer.[10] Boronic acid probes that can selectively bind to these cell-surface sugars are valuable for cancer diagnosis and for studying the role of glycosylation in various biological processes.[10][11]
Featured Probes for Saccharide and Glycan Imaging:
| Probe Name | Excitation (nm) | Emission (nm) | Analyte | Dissociation Constant (Kd) / LOD | Key Features & Cell Applications |
| Anthracene-based bis-boronic acid | Not specified | Not specified | Sialyl Lewis X | Not specified | High selectivity for sialyl Lewis X on human hepatoma cells.[10] |
| BMOQBA isomers | ~320-330 | ~450 | Monosaccharides | Kd (glucose): ~3.0-fold intensity change at 60mM | Water-soluble, high quantum yield.[12] |
| BODIPY-based probe | 495 | 510 | Monosaccharides | Not specified | Narrow absorption and emission bands.[13] |
| R4B | Not specified | Orange emission | Sialic Acid | LOD: 10⁻⁷ M | Theranostic probe for sialic acid in human colorectal adenocarcinoma HT-29 cells.[14] |
| UiO-66-NH₂@B(OH)₂ | Not specified | Not specified | Sialic Acid | LOD: 0.025 mmol/L | Metal-organic framework-based probe.[15] |
Experimental Protocol: Imaging Cell Surface Sialic Acids
This protocol provides a general method for labeling cell surface sialic acids using a fluorescent boronic acid probe.
Materials:
-
Fluorescent boronic acid probe for sialic acid (e.g., a commercially available or custom-synthesized probe) stock solution (in DMSO or aqueous buffer)
-
Adherent or suspension cells of interest
-
Cell culture medium
-
PBS or HBSS buffer
-
(Optional) Neuraminidase (for negative control to remove sialic acids)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Adherent cells: Culture cells on glass-bottom dishes or coverslips.
-
Suspension cells: Harvest cells and wash with PBS.
-
-
(Optional) Negative Control: Treat a subset of cells with neuraminidase according to the manufacturer's protocol to cleave cell surface sialic acids. This will serve as a negative control to confirm the specificity of the probe.
-
Probe Incubation: a. Dilute the fluorescent boronic acid probe to the desired working concentration (typically in the low micromolar range) in an appropriate buffer (the optimal pH may vary depending on the probe's binding characteristics). b. Incubate the cells with the probe solution for 30-60 minutes at 37°C or on ice, as recommended for the specific probe.
-
Washing: Wash the cells 2-3 times with cold PBS to remove unbound probe.
-
Imaging/Analysis:
-
Microscopy: Image the cells immediately using a fluorescence microscope with the appropriate filter set.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
-
Data Interpretation: Compare the fluorescence intensity of probe-labeled cells with unlabeled cells and neuraminidase-treated cells to confirm specific labeling of sialic acids.
Workflow for Cell Surface Glycan Imaging
Caption: Workflow for imaging cell surface glycans.
Signaling Pathway: Boronic Acid Probe Binding to Sialic Acid
Caption: Boronic acid probe binding to sialic acid.
Conclusion
Fluorescently labeled boronic acid probes represent a powerful and versatile class of chemical tools for live-cell imaging. Their ability to selectively detect key analytes such as hydrogen peroxide and cell-surface glycans provides researchers with the means to investigate a wide array of cellular processes in real-time. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for scientists and professionals in academic research and drug development, facilitating the successful application of these innovative probes to unravel the complexities of cellular function and disease. As probe development continues to advance, we can anticipate even more sophisticated tools with enhanced sensitivity, selectivity, and multiplexing capabilities, further expanding our ability to visualize the intricate workings of the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acsu.buffalo.edu [acsu.buffalo.edu]
- 4. A selective, cell-permeable optical probe for hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Red-Emitting Naphthofluorescein-Based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel two-photon fluorescent probe for the selective detection of hydrogen peroxide based on a naphthalene derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 11. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 12. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent probe for monosaccharides based on a functionalized boron-dipyrromethene with a boronic acid group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Boronic Acid-Based Sensors in Biological Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and experimental procedures for utilizing boronic acid-based sensors in the detection of biologically relevant analytes. The unique ability of boronic acids to reversibly bind with cis-1,2- and cis-1,3-diols makes them exceptional candidates for the development of sensors for a wide range of biological molecules, including carbohydrates, glycoproteins, and catecholamines.
Introduction to Boronic Acid Sensors
Boronic acids are compounds containing a C–B(OH)₂ functional group. A key feature of boronic acids is their ability to form reversible covalent bonds with molecules containing cis-diol functionalities, such as those found in saccharides and the carbohydrate moieties of glycoproteins.[1][2] This interaction leads to the formation of a cyclic boronate ester, a reaction that can be tailored to trigger a detectable signal, forming the basis of boronic acid sensors.[3]
The versatility of these sensors is further enhanced by the ability to modify their structure to respond to specific analytes and to produce various types of signals, including fluorescent, colorimetric, and electrochemical readouts.[1][2][3][4] This adaptability has led to their application in diverse fields, from continuous glucose monitoring for diabetes management to the imaging of cancer cells.[3][5][6][7]
Signaling Mechanisms of Fluorescent Boronic Acid Sensors
Fluorescent boronic acid sensors are particularly prevalent due to their high sensitivity. The binding of an analyte to the boronic acid moiety modulates the fluorescence of a nearby fluorophore through several well-established mechanisms:
-
Photoinduced Electron Transfer (PET): In a typical "turn-on" PET sensor, the lone pair of electrons on a nitrogen atom in proximity to the boronic acid quenches the fluorescence of the attached fluorophore. Upon binding to a diol, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity.[3][8]
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors incorporate a donor and an acceptor fluorophore. The binding of an analyte induces a conformational change in the sensor, altering the distance and/or orientation between the two fluorophores. This change in proximity affects the efficiency of energy transfer from the donor to the acceptor, leading to a ratiometric change in the fluorescence emission.[4][9]
-
Internal Charge Transfer (ICT): In ICT sensors, the boronic acid group is part of a conjugated system with a fluorophore. The binding of a diol alters the electron-donating or -withdrawing properties of the boronic acid, which in turn modulates the ICT character of the fluorophore, causing a shift in its emission wavelength.[9][10]
-
Aggregation-Induced Emission (AIE): AIE-based sensors utilize fluorophores that are non-emissive in solution but become highly fluorescent upon aggregation. The sensor is designed such that the binding of a polyvalent analyte, such as a glycoprotein, induces aggregation of the sensor molecules, leading to a significant increase in fluorescence.[10][11]
Signaling Pathway Diagrams
Applications and Experimental Protocols
Glucose Sensing
The development of accurate and continuous glucose monitoring systems is a primary application of boronic acid sensors, driven by the global diabetes epidemic.
| Sensor | Sensing Mechanism | Analyte | Binding Constant (K) | Detection Limit | Linear Range | Reference |
| Anthracene-based diboronic acid | PET | D-Glucose | 1378 M⁻¹ | 0.8 µmol L⁻¹ | 0.003 to 3.0 mmol L⁻¹ | [6] |
| Pyrene-based diboronic acid | FRET | D-Glucose | - | - | - | [6] |
| Mc-CDBA | PET | D-Glucose | - | 1.37 µM | 0–195 µM | [12] |
| Sensor 26 (Tricarbocyanine-based) | ICT | D-Fructose | 1.5 M⁻¹ | - | - | [10] |
| Sensor 26 (Tricarbocyanine-based) | ICT | Sorbitol | 3.3 M⁻¹ | - | - | [13] |
This protocol outlines the general procedure for quantifying glucose concentration using a fluorescent boronic acid sensor.
Materials:
-
Fluorescent boronic acid sensor
-
D-Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or other suitable organic solvent for the sensor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the fluorescent boronic acid sensor in DMSO.
-
Prepare a 100 mM stock solution of D-glucose in PBS (pH 7.4).
-
-
Preparation of Working Solutions:
-
In a 96-well black microplate, add the appropriate volume of the sensor stock solution to each well to achieve a final concentration of 10 µM in a total volume of 200 µL.
-
Add varying volumes of the glucose stock solution to the wells to achieve a range of final concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM).
-
Bring the final volume of each well to 200 µL with PBS (pH 7.4).
-
-
Incubation:
-
Incubate the microplate at 37°C for 30 minutes to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader. Set the excitation and emission wavelengths according to the specifications of the fluorescent sensor.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (no glucose) from the fluorescence intensity of each glucose-containing sample.
-
Plot the change in fluorescence intensity as a function of glucose concentration.
-
Determine the detection limit and linear range from the calibration curve. The binding constant (K) can be calculated by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm).
-
Glycoprotein and Cancer Cell Detection
Aberrant glycosylation is a hallmark of many cancers, making glycoproteins valuable biomarkers for cancer diagnosis and prognosis. Boronic acid sensors can be designed to selectively recognize specific glycans, such as sialic acid, which is often overexpressed on the surface of cancer cells.[10]
| Sensor | Sensing Mechanism | Analyte | Binding Constant (Kₐ) | Detection Limit | Application | Reference |
| Peptidic boronic acid probe (36a) | AIE | Sialic acid | ~327.8 M⁻¹ | - | Cancer cell imaging | [10][13] |
| Boronic acid-functionalized nanoparticles | - | Glycoproteins | - | - | Glycoprotein enrichment | [13][14] |
| FPBA-Cu-MOFs | Electrochemical | Prostate Specific Antigen (PSA) | - | 6.5 pg mL⁻¹ | Glycoprotein detection | [15] |
This protocol describes the enrichment of glycoproteins from a complex biological sample using boronic acid-functionalized magnetic beads for subsequent analysis (e.g., by SDS-PAGE or mass spectrometry).
Materials:
-
Boronic acid-functionalized magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Binding/washing buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5)
-
Elution buffer (e.g., 100 mM sorbitol in 0.1 M glycine-HCl, pH 2.5)
-
Magnetic rack
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysate from the desired cell line using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Bead Preparation:
-
Resuspend the boronic acid-functionalized magnetic beads in the binding/washing buffer.
-
Place the tube on a magnetic rack to separate the beads from the supernatant.
-
Remove the supernatant and wash the beads twice more with the binding/washing buffer.
-
-
Glycoprotein Binding:
-
Add the cell lysate to the prepared beads.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for the binding of glycoproteins to the boronic acid beads.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three times with the binding/washing buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the elution buffer to the beads and incubate for 10-15 minutes at room temperature with vortexing to release the bound glycoproteins.
-
Place the tube on the magnetic rack and collect the supernatant containing the enriched glycoproteins.
-
-
Downstream Analysis:
-
The enriched glycoprotein fraction can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Synthesis of Boronic Acid Sensors
The synthesis of boronic acid sensors typically involves the coupling of a boronic acid-containing moiety with a signaling molecule (e.g., a fluorophore). The boronic acid group is often protected during the synthesis and deprotected in the final step.
Challenges and Future Perspectives
Despite the significant progress in the development of boronic acid sensors, several challenges remain. These include improving the selectivity for glucose over other saccharides like fructose, enhancing water solubility, and ensuring long-term stability for in vivo applications.[6][16] Future research will likely focus on the development of new boronic acid derivatives with tailored binding affinities, the exploration of novel signaling mechanisms, and the integration of these sensors into advanced materials and devices for point-of-care diagnostics and continuous monitoring. The use of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of next-generation boronic acid sensors with enhanced performance and broader applicability in biomedical research and clinical practice.
References
- 1. Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AIE materials for cancer cell detection, bioimaging and theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of Azaborine-Boronic Acid Photoinduced Electron Transfer (PET) Fluorescence Sensor for Monosaccharides [digitalcommons.kennesaw.edu]
- 16. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar this compound?
A1: The purification of this compound presents several challenges inherent to polar boronic acids. These include:
-
High Polarity: The combination of the boronic acid and the trichloroacetamido group makes the molecule highly polar, which can lead to difficulties in standard purification techniques like normal-phase chromatography.[1]
-
Silica Gel Interactions: Polar boronic acids often interact strongly with silica gel, leading to streaking, poor separation, or irreversible adsorption on the column.[2][3]
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines. This can complicate analysis (e.g., by NMR) and affect purification outcomes.
-
Potential Instability: The trichloroacetamido group may be sensitive to strongly basic or acidic conditions, which can limit the use of certain purification methods like acid-base extractions. Additionally, some boronic acids are prone to protodeboronation, especially under harsh conditions.[4]
Q2: What are the recommended primary purification methods for this compound?
A2: Several methods can be employed, often in combination. The choice depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a preferred method if a suitable solvent system can be identified. It is effective for removing impurities with different solubility profiles.[5][6]
-
Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid group to separate it from neutral or basic impurities.[5][7][8]
-
Chromatography: While challenging, chromatography on normal-phase silica (with modified eluents), reverse-phase silica (C18), or neutral alumina can be effective.[2][5]
-
Derivatization: Converting the boronic acid to a less polar, more stable derivative, such as a pinacol ester or a diethanolamine (DEA) adduct, can greatly simplify purification.[2][6][9] The boronic acid is then regenerated in a subsequent step.
Q3: How can I assess the purity of my final product?
A3: Purity is typically assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase, is an excellent method for determining the purity of boronic acids and separating them from structurally similar impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities. Be aware that the presence of boroxines can sometimes complicate spectra.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
Q4: Are there stability concerns with the trichloroacetamido group during purification?
A4: The trichloroacetamido group is an amide and can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. When considering methods like acid-base extraction, it is advisable to use mild bases (e.g., NaHCO₃) and acids, and to keep temperatures low to minimize the risk of cleaving this group.
Purification Strategy Workflow
The following diagram outlines a general workflow for selecting an appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
Data Summary
Table 1: Comparison of Common Purification Techniques
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | - Potentially high purity in one step- Scalable- Cost-effective | - Finding a suitable solvent can be difficult[3]- May lead to "oiling out"- Not effective if impurities have similar solubility | Removing impurities with significantly different solubility profiles from a solid crude product. |
| Acid-Base Extraction | - Good for removing neutral or basic impurities- Can handle large scales | - Risk of emulsion formation- Potential for hydrolysis of the trichloroacetamido group- Does not remove other acidic impurities[2][11] | Crude mixtures containing non-acidic byproducts or starting materials. |
| Flash Chromatography | - Good separation of compounds with different polarities- Versatile | - Compound may stick to silica gel[3]- Can be low-yielding for very polar compounds- Requires solvent optimization | Separating mixtures of acidic/polar compounds when other methods fail. |
| Derivatization (e.g., DEA Adduct) | - Adducts are often crystalline and easy to handle[6][12]- Can simplify chromatography | - Adds two steps to the synthesis (formation and hydrolysis)- May not work for highly polar boronic acids[2][3] | Cases where the boronic acid is difficult to crystallize or chromatograph directly. |
Troubleshooting Guides
Problem: My compound streaks badly or does not elute from a standard silica gel column.
-
Cause: The polar boronic acid is interacting too strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a polar, acidic modifier to your eluent, such as 0.5-1% acetic acid. This can help by protonating the silanol groups and reducing tailing. Alternatively, for very polar compounds, a system like Dichloromethane/Methanol may be more effective than Ethyl Acetate/Hexane.[5][7]
-
Solution 2: Change the Stationary Phase. Switch to a less acidic or different type of stationary phase.
-
Solution 3: Use Boric Acid-Treated Silica. While more commonly used for purifying boronic esters, treating silica gel with boric acid can suppress the over-adsorption of boronic acids and their derivatives.[1][9]
Problem: I am having trouble recrystallizing my compound; it either "oils out" or remains soluble.
-
Cause: An inappropriate solvent or cooling rate is being used. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent.[13]
-
Solution 1: Systematic Solvent Screening. Test the solubility of a small amount of your crude material in a range of solvents (e.g., water, ethanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof) at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not when cold.[13]
-
Solution 2: Use a Two-Solvent System. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Allow it to cool slowly.
-
Solution 3: Control the Cooling Rate. If the solution is cooled too quickly, crystal formation is inhibited. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[13]
-
Solution 4: Induce Crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[13]
Table 2: Example Recrystallization Solvent Screening Data
| Solvent | Solubility (Cold) | Solubility (Hot) | Outcome |
| Water | Low | Moderate | Potential for recrystallization |
| Ethanol | High | High | Unsuitable (too soluble) |
| Ethyl Acetate | Low | Moderate | Potential for recrystallization |
| Hexane | Insoluble | Insoluble | Unsuitable (insoluble) |
| Toluene / Ethanol (9:1) | Low | High | Promising mixed-solvent system |
| Dichloromethane | High | High | Unsuitable (too soluble) |
| Disclaimer: This is illustrative data based on general principles. Actual results must be determined experimentally. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic boronic acid from neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract it two to three times with a mild aqueous base, such as 1 M sodium bicarbonate solution. Combine the aqueous layers. The deprotonated boronate salt will move to the aqueous phase, while neutral or basic impurities remain in the organic layer.[7][8]
-
Cool the combined aqueous layers in an ice bath to minimize potential hydrolysis of the trichloroacetamido group.
-
Slowly acidify the aqueous solution with 1 M HCl with stirring. Monitor the pH with indicator paper. Continue adding acid until the solution is acidic (pH ≈ 2-3).
-
The purified boronic acid should precipitate out as a solid. If it remains dissolved or forms an oil, extract the aqueous layer with fresh portions of ethyl acetate.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Functionalized Phenylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of functionalized phenylboronic acids.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q1: I am not getting the expected yield for my phenylboronic acid synthesis. What are the common causes and how can I troubleshoot this?
A1: Low yields in phenylboronic acid synthesis can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Reagent Quality:
-
Grignard Reagent: Ensure your Grignard reagent is freshly prepared or properly titrated. Its activity can diminish over time.
-
Organolithium Reagent: Similar to Grignard reagents, organolithium reagents are highly reactive and sensitive to air and moisture. Use freshly prepared or titrated reagents.
-
Borate Ester: Use a high-quality borate ester (e.g., trimethyl borate, triisopropyl borate). Anhydrous conditions are crucial as borate esters are sensitive to hydrolysis.[1][2][3]
-
Solvents: Ensure all solvents are strictly anhydrous, as water will quench organometallic reagents.
-
-
Reaction Conditions:
-
Temperature: The initial reaction of the organometallic reagent with the borate ester is typically performed at very low temperatures (e.g., -78 °C) to prevent the formation of undesired side products from multiple additions to the boron center.[2] Ensure your cooling bath is maintained at the correct temperature.
-
Addition Rate: A slow, dropwise addition of the organometallic reagent to the borate ester is critical to maintain a low temperature and minimize side reactions.
-
Inert Atmosphere: The reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of organometallic intermediates by oxygen.
-
-
Work-up Procedure:
-
Hydrolysis: The hydrolysis of the boronate ester to the boronic acid is a critical step. Ensure proper pH control during the aqueous work-up. Acidic conditions are typically required to protonate the boronate and facilitate the release of the boronic acid.[1]
-
Problem 2: Product Instability and Degradation
Q2: My purified phenylboronic acid seems to be degrading over time. What could be causing this and how can I improve its stability?
A2: Phenylboronic acids can be susceptible to degradation through several pathways:
-
Formation of Boroxines: Phenylboronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[1][4][5][6][7][8] This process is often reversible and can be driven by heat or the presence of a dehydrating agent.[1][4][5][8] Storing the boronic acid in a dry environment can help minimize boroxine formation. Recrystallization from water can sometimes convert the boroxine back to the boronic acid.[4]
-
Oxidative Instability: Boronic acids can be prone to oxidation, especially at physiological pH.[9][10] This can lead to the formation of phenol byproducts. Storing the compound under an inert atmosphere and in the dark can help mitigate oxidative degradation.
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene.[11] This can be catalyzed by acid, base, or metal salts.[11][12] Careful control of pH during synthesis and purification is crucial.
Problem 3: Difficulty in Purification
Q3: I am struggling to purify my functionalized phenylboronic acid. What are the recommended purification methods?
A3: The purification of phenylboronic acids can be challenging due to their polarity and potential for degradation on standard silica gel. Here are some effective purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid phenylboronic acids. Common solvents for recrystallization include water, ethyl acetate, benzene, and dichloroethane. A mixed solvent system, such as ethyl acetate/hexanes, can also be effective.[13]
-
Chromatography:
-
Silica Gel Chromatography: Standard silica gel chromatography can be problematic due to the Lewis acidic nature of both the silica and the boronic acid, leading to streaking and poor separation. To overcome this, you can use a mobile phase containing a small amount of a polar solvent like acetone or methanol.
-
Boric Acid-Impregnated Silica Gel: A highly effective technique involves using silica gel impregnated with boric acid for both TLC and flash column chromatography.[14][15] This method helps to suppress the over-adsorption of the boronic esters on the silica gel, leading to better separation and recovery.[14][15]
-
Reversed-Phase HPLC: For more challenging separations, preparative reversed-phase HPLC can be a powerful tool.
-
-
Derivatization/Extraction:
-
Base Extraction: You can treat the impure product with a base to form the boronate salt, which can then be separated by solvent extraction. Acidification of the aqueous layer will then regenerate the pure boronic acid.[16]
-
Diol Protection: Phenylboronic acids readily form cyclic esters with diols, such as pinacol. These boronate esters are often less polar and more stable, making them easier to purify by chromatography. The protecting group can then be removed by hydrolysis.[1]
-
Frequently Asked Questions (FAQs)
Q4: What is a boroxine, and how can I avoid its formation?
A4: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, which is the trimeric anhydride of a boronic acid.[4][6][7] Phenylboronic acids can reversibly dehydrate to form triphenylboroxine, especially upon heating or in the presence of a dehydrating agent.[1][4][5][8] To minimize boroxine formation, avoid excessive heating during purification and store your final product in a desiccator. If boroxine formation is suspected, it can often be reversed by recrystallizing the material from water.[4]
Q5: My Suzuki-Miyaura coupling reaction is giving significant amounts of a side product where the boronic acid has been replaced by a hydrogen atom. What is happening?
A5: This side product is a result of protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond.[11] This is a known side reaction in Suzuki-Miyaura couplings and can be influenced by the reaction conditions, particularly the base and temperature.[11][12] To minimize protodeboronation, you can try:
-
Using milder bases.
-
Lowering the reaction temperature.
-
Minimizing the reaction time.
-
Ensuring your reaction is strictly anaerobic, as oxidative processes can sometimes contribute to this side reaction.
Q6: I am trying to synthesize a sterically hindered phenylboronic acid, but the yield is very low. Are there any specific strategies for these types of substrates?
A6: The synthesis of sterically hindered arylboronic acids, particularly those with ortho-substituents, can be challenging and often results in low yields with standard methods.[17] One effective strategy is to use a less sterically hindered borylating agent, such as bis(neopentyl glycolato)diboron, instead of the more common bis(pinacolato)diboron in palladium-catalyzed borylation reactions. Additionally, employing a more active palladium catalyst may be necessary to achieve good conversion.
Data Presentation
Table 1: Comparison of Common Phenylboronic Acid Synthesis Methods
| Synthesis Method | Starting Materials | Typical Reaction Conditions | Advantages | Disadvantages |
| Grignard Reaction | Aryl halide, Magnesium, Borate ester | Low temperature (-78 °C), Anhydrous ether or THF | Widely applicable, uses readily available starting materials[1][3] | Sensitive to functional groups, requires strictly anhydrous conditions.[2] |
| Organolithium Reaction | Aryl halide, Organolithium reagent, Borate ester | Low temperature (-78 °C), Anhydrous ether or THF | Can be used for substrates not suitable for Grignard formation | Highly reactive and pyrophoric reagents, sensitive to functional groups. |
| Miyaura Borylation | Aryl halide/triflate, Diboron reagent (e.g., B2pin2), Palladium catalyst, Base | Elevated temperature, Organic solvent | High functional group tolerance | Requires a palladium catalyst, diboron reagents can be expensive.[12] |
| C-H Borylation | Arene, Diboron reagent, Iridium or Rhodium catalyst | Elevated temperature, Organic solvent | Atom-economical, direct functionalization of C-H bonds | Catalyst-dependent, regioselectivity can be a challenge.[2] |
Experimental Protocols
Protocol 1: General Synthesis of a Phenylboronic Acid via Grignard Reaction
-
Preparation: Flame-dry all glassware and allow to cool under a stream of dry argon or nitrogen.
-
Grignard Formation: To a flask containing magnesium turnings, add a small crystal of iodine and a solution of the aryl bromide in anhydrous diethyl ether or THF. Initiate the reaction with gentle heating if necessary. Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
Borylation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Reaction: Slowly add the prepared Grignard reagent to the cold borate ester solution via a cannula. Maintain the temperature at -78 °C during the addition.
-
Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., 1 M HCl).
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Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phenylboronic acid can then be purified by recrystallization or chromatography.[16][13]
Mandatory Visualization
Caption: General workflow for the synthesis and purification of phenylboronic acids.
Caption: Common side reactions and equilibria involving phenylboronic acids.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Boroxine - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Acetamidophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 3-acetamidophenylboronic acid, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Q1: My reaction yield is consistently low. What are the most common causes?
A: Low yields in the synthesis of 3-acetamidophenylboronic acid, typically prepared by acetylating 3-aminophenylboronic acid, can stem from several factors:
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Purity of Starting Material: The starting material, 3-aminophenylboronic acid, can be unstable. Impurities or degradation can inhibit the reaction. It is often supplied as a more stable hemisulfate or monohydrate salt.[1][2]
-
Incomplete Reaction: The acetylation may not have gone to completion. This can be due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or an inappropriate choice of base or solvent.
-
Side Reactions: Boronic acids are susceptible to side reactions. The primary competing reaction is protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom, especially under harsh acidic or high-temperature conditions.[3]
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Product Hydrolysis: The boronic acid functional group can be prone to hydrolysis, which can affect isolation and yield.[3][4] While the ortho-acetamido group has been shown to stabilize boronate esters through intramolecular interaction, the meta-position offers less of this protective effect.[4]
-
Loss During Work-up and Purification: Due to their polarity and potential amphiphilic nature, boronic acids can be challenging to extract and purify, leading to significant product loss.[5][6]
Q2: How can I optimize the reaction conditions for the acetylation step to improve yield?
A: Optimization of the acetylation of 3-aminophenylboronic acid is critical for achieving high yields. Key parameters to consider include the choice of acetylating agent, solvent, base, and temperature. Similar to optimizing Suzuki-Miyaura cross-coupling reactions, a systematic approach can lead to significant improvements.[7][8]
Consider the following variables:
-
Acetylating Agent: Acetic anhydride is commonly used, often in slight excess. Acetyl chloride can also be used but generates HCl, requiring a more robust base.
-
Solvent: A solvent that can dissolve the starting material but does not react with the reagents is ideal. Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are common choices.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the acetic acid byproduct.
-
Temperature: The reaction is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction, then allowed to warm to room temperature.[1]
The following table presents a hypothetical optimization study to illustrate the impact of different conditions on the reaction yield.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.1) | DCM | 0 → RT | 2 | 65 |
| 2 | DIPEA (1.1) | DCM | 0 → RT | 2 | 72 |
| 3 | DIPEA (1.5) | DCM | 0 → RT | 2 | 78 |
| 4 | DIPEA (1.5) | THF | 0 → RT | 2 | 85 |
| 5 | DIPEA (1.5) | THF | RT | 4 | 82 |
Q3: I'm struggling to purify the final product. What are the most effective purification strategies?
A: Purifying boronic acids can be notoriously difficult with standard silica gel chromatography, as they tend to be polar, stick to the silica, or degrade.[3][6][9] More effective methods include:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline 3-acetamidophenylboronic acid. A suitable solvent system might involve dissolving the crude product in a minimal amount of a hot polar solvent (like water or ethanol) and allowing it to cool slowly.[5][9]
-
Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., dilute NaOH) to deprotonate the boronic acid, pulling it into the aqueous layer. The aqueous layer is then separated, acidified (e.g., with dilute HCl) to re-protonate the product, causing it to precipitate or be extracted back into an organic solvent.[6][10] This method can effectively remove non-acidic impurities.
-
Derivatization: If other methods fail, the boronic acid can be temporarily converted into a more stable and less polar derivative, such as a pinacol ester or a diethanolamine adduct, which are easier to purify via chromatography.[6][9][11] The purified derivative is then hydrolyzed back to the boronic acid.[12]
Q4: What are the common impurities I should look for, and how can I identify them?
A: Common impurities include unreacted starting material, byproducts from side reactions, and derivatives of the boronic acid itself.
-
Unreacted 3-Aminophenylboronic Acid: The starting material.
-
Acetanilide: The product of protodeboronation, where the boronic acid group is lost.
-
Boroxines (Anhydrides): Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration. These are often in equilibrium with the monomeric acid form in solution.
-
Residual Solvents and Reagents: Such as acetic acid or the base used in the reaction.
These impurities can be identified using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To identify the structures of the main product and any significant organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To separate the components of the mixture and confirm their molecular weights.
Frequently Asked Questions (FAQs)
Q1: Is it better to use 3-aminophenylboronic acid or its hemisulfate salt as the starting material?
The hemisulfate salt of 3-aminophenylboronic acid is generally more stable and has a longer shelf-life than the free base.[1] Using the salt is often preferred for consistency, but it requires the addition of an extra equivalent of base during the reaction to neutralize the sulfate.
Q2: How can I minimize hydrolysis and protodeboronation of the boronic acid group?
To minimize these side reactions, avoid harsh conditions. Steer clear of strong acids and prolonged exposure to high temperatures.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation. When possible, keep work-up and purification steps brief.
Q3: What is the best practice for storing the final 3-acetamidophenylboronic acid product?
3-Acetamidophenylboronic acid should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere, to protect it from moisture and air.[13] This helps prevent both hydrolysis and the formation of boroxine anhydrides over time.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Acetamidophenylboronic Acid
This protocol is a representative method for the acetylation of 3-aminophenylboronic acid.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 3-aminophenylboronic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the suspension with stirring.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully quench it by adding cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Acidify with 1M HCl to a pH of ~4-5. Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude 3-acetamidophenylboronic acid to a flask.
-
Dissolution: Add a minimal amount of hot water or an ethanol/water mixture to fully dissolve the crude solid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visual Guides
Below are diagrams visualizing key processes and logical relationships to aid in your experimental design and troubleshooting.
Caption: General workflow for the synthesis and purification of 3-acetamidophenylboronic acid.
Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yields.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 13. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]
stability of trichloroacetamide protecting group under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trichloroacetamide protecting group, focusing on its stability and cleavage under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for the deprotection of a trichloroacetamide group using a base?
A1: Trichloroacetamide groups are typically cleaved under basic conditions. Common methods involve the use of alkali metal hydroxides or carbonates in a protic or polar aprotic solvent. For instance, sodium hydroxide (NaOH) in a mixture of alcohol and water, or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures are effective.[1][2]
Q2: Is the trichloroacetamide protecting group stable to mildly basic conditions?
A2: The stability of the trichloroacetamide group is dependent on the specific base, solvent, and temperature. While it can be cleaved under relatively strong basic conditions, it may remain intact under milder conditions, allowing for the selective deprotection of other base-labile protecting groups. However, its stability should be empirically evaluated for each specific substrate and reaction condition.
Q3: How does the structure of the substrate affect the deprotection of the trichloroacetamide group?
A3: The efficiency of deprotection can be significantly influenced by the steric environment around the trichloroacetamide group. Sterically hindered substrates may require more forcing conditions (higher temperatures, longer reaction times, or stronger bases) for complete removal.[2] The presence of other functional groups in the molecule can also impact the reaction, potentially leading to side reactions if they are also base-sensitive.
Q4: What are some common side reactions observed during the basic deprotection of trichloroacetamides?
A4: Depending on the substrate and reaction conditions, potential side reactions can include hydrolysis of other base-labile functional groups such as esters. In some cases, particularly with less sterically hindered substrates, the formation of a symmetrical urea byproduct has been observed. For molecules with chiral centers, epimerization under basic conditions is a possibility that should be considered and monitored.
Q5: Are there any non-basic methods for cleaving a trichloroacetamide group?
A5: Yes, while basic hydrolysis is common, other methods exist. Reductive cleavage using reagents like DIBAL-H (diisobutylaluminium hydride) or using ethylenediamine can also be effective for removing the trichloroacetamide group.[2] Additionally, acidic conditions have also been reported for its removal.[3]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Possible Cause | Troubleshooting Step |
| Insufficiently strong base or inadequate reaction conditions. | Increase the concentration of the base, switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃), or increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. |
| Steric hindrance around the trichloroacetamide group. | Prolong the reaction time and/or increase the temperature. Consider using a less sterically demanding base or a different solvent system to improve accessibility. |
| Poor solubility of the substrate. | Choose a solvent system in which the substrate is fully soluble at the reaction temperature. Co-solvents can sometimes improve solubility. |
Issue 2: Presence of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Hydrolysis of other base-labile functional groups (e.g., esters). | If orthogonality is required, consider using milder basic conditions (e.g., K₂CO₃ instead of NaOH) or a non-basic deprotection method. Carefully screen conditions to find a selective window for deprotection. |
| Formation of urea byproducts. | This may be more prevalent with less sterically hindered substrates. Modifying the reaction conditions, such as temperature or base, may minimize this side reaction. |
| Epimerization of adjacent chiral centers. | Use the mildest effective basic conditions. Screen different bases and solvent systems to identify conditions that minimize racemization. It is crucial to analyze the stereochemical purity of the product. |
Issue 3: Low Yield of the Deprotected Amine
| Possible Cause | Troubleshooting Step |
| Degradation of the starting material or product under the reaction conditions. | Reduce the reaction temperature or time. The use of a milder base might also prevent degradation. |
| Work-up issues leading to product loss. | Ensure the pH is appropriately adjusted during the extraction process to ensure the amine product is in its free base form for efficient extraction into an organic solvent. |
Quantitative Data on Basic Deprotection of Trichloroacetamides
The following table summarizes various conditions reported for the deprotection of trichloroacetamide groups under basic conditions.
| Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| NaOH (3N) | Methanol | 50 | 24 h | 77 | Applied to a chiral (S)-trichloroacetamide.[2] |
| NaOH (6M) | Ethanol | Room Temp. | 18 h | - | General procedure for small molecules.[2] |
| K₂CO₃ | DMF | 100 | - | 75 | For a model substrate. |
| Cs₂CO₃ | DMF | 100 | 40 min | High | Effective for various substrates. |
| Cs₂CO₃ | DMSO | 100 | - | High | Alternative solvent to DMF.[1] |
| Rb₂CO₃ | DMF | 100 | - | High | More effective than K₂CO₃. |
Experimental Protocols
Protocol 1: Deprotection using Cesium Carbonate in DMF
This protocol is adapted from a general procedure for the deprotection of trichloroacetamides.
-
To a solution of the trichloroacetamide substrate (1.0 equiv) in anhydrous DMF (0.1 M), add cesium carbonate (2.5 equiv).
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection using Sodium Hydroxide in Methanol
This protocol is based on a reported procedure for the hydrolysis of a trichloroacetamide.[2]
-
Dissolve the trichloroacetamide substrate (1.0 equiv) in methanol.
-
Add a 3N aqueous solution of sodium hydroxide.
-
Heat the mixture to 50 °C and stir for the required time (monitor by TLC or LC-MS).
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After completion, cool the reaction mixture and acidify with 2N HCl.
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Remove the methanol under reduced pressure.
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Wash the aqueous residue with dichloromethane.
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Cool the acidic aqueous solution to 0 °C and basify with a 20% sodium hydroxide solution to pH 14.
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Extract the product with an appropriate organic solvent (e.g., diethyl ether).
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Dry the combined organic extracts over potassium carbonate, filter, and carefully remove the solvent under reduced pressure.
Visualizations
Caption: Simplified mechanism of base-catalyzed hydrolysis of trichloroacetamide.
Caption: Troubleshooting workflow for trichloroacetamide deprotection.
References
Technical Support Center: Deprotection of Trichloroacetamide from Phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the deprotection of trichloroacetamide from phenylboronic acid derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of a trichloroacetamide group from a phenylboronic acid moiety.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection / Low Yield | 1. Insufficient reagent concentration or equivalents. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Steric hindrance around the trichloroacetamide group. | 1. Increase the equivalents of the base (e.g., Cs₂CO₃). 2. Gradually increase the reaction temperature, monitoring for decomposition. A temperature of 100 °C has been reported as effective in some cases.[1] 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. If sterically hindered, consider a stronger base or a different solvent system to improve solubility and reactivity. |
| Decomposition of Phenylboronic Acid | 1. Presence of strong acids. 2. High temperatures in the presence of water or other nucleophiles can lead to protodeboronation. 3. Oxidative degradation of the boronic acid. | 1. Avoid acidic conditions for deprotection. Basic conditions are generally preferred. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If water is necessary for the reaction, minimize its concentration and the reaction time. 3. Degas solvents and blanket the reaction with an inert gas to prevent oxidation. |
| Formation of Side Products | 1. Reaction of the deprotected amine with starting material or intermediates. 2. Undesired reactions involving other functional groups on the molecule. 3. In the case of Suzuki-Miyaura coupling, side reactions can occur if the deprotection is not clean. | 1. Use a higher dilution to minimize intermolecular reactions. 2. Ensure that other functional groups are compatible with the basic reaction conditions. If not, they may require protection. 3. Optimize reaction conditions to ensure complete deprotection before proceeding with subsequent steps. |
| Difficulties in Product Isolation and Purification | 1. The product phenylboronic acid may be highly polar and water-soluble. 2. Residual inorganic salts from the reaction. 3. The product may be unstable on silica gel. | 1. After acidic workup to protonate the amine, consider extraction with an appropriate organic solvent. If the product remains in the aqueous layer, consider lyophilization or specialized chromatography (e.g., reverse-phase). 2. Wash the organic extract thoroughly with water or brine to remove inorganic salts. 3. Minimize contact time with silica gel during chromatography. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of base (e.g., triethylamine) in the eluent. A patent suggests purification by forming a salt of the boronic acid, extracting impurities, and then re-acidifying to isolate the pure boronic acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended conditions for the deprotection of trichloroacetamide from phenylboronic acid?
A1: A reported method for the deprotection of trichloroacetamide involves the use of cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100 °C).[1] The specific conditions, including equivalents of base, temperature, and reaction time, may need to be optimized for your specific substrate.
Q2: Can I use other bases for this deprotection?
A2: While cesium carbonate is a good starting point, other bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) could potentially be used, although they may require higher temperatures or longer reaction times due to their lower basicity and solubility. Stronger bases like hydroxides might lead to decomposition of the phenylboronic acid and are generally not recommended.
Q3: My phenylboronic acid is sensitive to high temperatures. Are there any milder deprotection methods?
A3: For temperature-sensitive substrates, you could try running the reaction with Cs₂CO₃ at a lower temperature for a longer period. While not specifically reported for phenylboronic acids, some methods for trichloroacetamide deprotection in other systems utilize milder conditions, which could be adapted and tested. Careful monitoring for both deprotection and decomposition is crucial.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, staining with a suitable agent like potassium permanganate or ninhydrin (to visualize the newly formed amine) can be helpful. LC-MS is particularly useful for confirming the disappearance of the starting material and the appearance of the product's mass.
Q5: What are the common workup procedures for this reaction?
A5: A typical workup procedure would involve cooling the reaction mixture, diluting it with water, and then acidifying with a mild acid (e.g., dilute HCl) to a pH of around 3-4. This will protonate the newly formed amine and the boronic acid. The product can then be extracted with an organic solvent like ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Experimental Protocols
General Protocol for Deprotection of Trichloroacetamide from Phenylboronic Acid using Cesium Carbonate
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Reaction Setup: To a solution of the trichloroacetamide-protected phenylboronic acid (1.0 eq) in anhydrous DMF or DMSO (0.1-0.5 M), add cesium carbonate (Cs₂CO₃, 2.0-4.0 eq).
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Reaction Conditions: Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., Nitrogen).
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water.
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Carefully acidify the aqueous mixture to pH 3-4 with 1M HCl.
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Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solvent under reduced pressure.
-
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate for the specific compound.
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Deficient Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with electron-deficient boronic acids are common and typically stem from a few key issues:
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Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] Electron-withdrawing groups on the boronic acid make it more susceptible to this pathway, which is often accelerated by high temperatures and aqueous bases.[2]
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Slow Transmetalation: The transmetalation step in the catalytic cycle can be sluggish for electron-deficient boronic acids.[3]
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Catalyst Deactivation: The electron-withdrawing groups or other functionalities on your substrates may coordinate with the palladium catalyst, leading to the formation of inactive species.[2]
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often requires careful optimization for these challenging substrates.[3]
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Poor Reagent Quality: Ensure your boronic acid, aryl halide, and solvents are pure and dry, and that solvents have been properly degassed to prevent catalyst oxidation.[2]
Q2: How can I minimize protodeboronation of my electron-deficient boronic acid?
A2: Mitigating protodeboronation is a key strategy for improving yields:
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Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative is highly effective. Common choices include:
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Pinacol esters: These are commercially available or can be easily synthesized, offering increased stability.[4]
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N-methyliminodiacetic acid (MIDA) boronates: These are known for their high stability and slow release of the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[4]
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Aryltrifluoroborates: These also provide enhanced stability.
-
-
Optimize Reaction Conditions:
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Lower the Temperature: Higher temperatures can accelerate protodeboronation. If your catalyst is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C).[4]
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Use a Milder or Anhydrous Base: Strong aqueous bases can promote protodeboronation. Consider using milder inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[2][4] Anhydrous conditions can also be beneficial.
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Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[4]
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Q3: Which catalyst system is best for coupling electron-deficient boronic acids?
A3: Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[3] For electron-deficient boronic acids, palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred. Buchwald-type ligands are particularly effective.[3]
Q4: What is the role of the base in the Suzuki coupling of electron-deficient boronic acids, and which one should I choose?
A4: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] For electron-deficient boronic acids, stronger bases are often required to accelerate the slow transmetalation step. However, a base that is too strong or used with water can promote protodeboronation. A careful balance is needed. Common choices include K₃PO₄ and Cs₂CO₃, which are effective for many challenging couplings.[2][3]
Troubleshooting Guide
Issue: Low to No Product Formation
dot
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Issue: Significant Homocoupling of Boronic Acid
Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this undesired reaction.
Solutions:
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Thoroughly Degas Solvents: Ensure that all solvents are rigorously degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
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Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the setup and reaction time.
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Use a Pd(0) Pre-catalyst: If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ or pre-formed Pd(0) catalysts can sometimes mitigate this.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of electron-deficient boronic acids from various studies. Note that direct comparison of yields should be done with caution as reaction conditions and substrates may vary.
Table 1: Comparison of Different Bases for the Suzuki Coupling of 2-Nitrophenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference Notes |
| 1 | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 60 - 100 | Often effective for difficult couplings and with boronic esters. | [2] |
| 2 | K₂CO₃ | Toluene / EtOH / H₂O | 80 - 110 | Standard base, may be less effective for challenging substrates. | [2] |
| 3 | Cs₂CO₃ | 1,4-Dioxane / H₂O | 80 - 110 | More soluble and stronger than K₂CO₃; can increase reaction rates. | [2][6] |
| 4 | KF | THF (anhydrous) | 60 - 80 | Milder option, useful for substrates with base-sensitive groups. | [2] |
Table 2: Comparison of Palladium Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | 1-2 | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | 1-2 | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. |
| PdCl₂(dppf) | Diphosphine complex | 1-3 | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for very challenging substrates. |
(Data in Table 2 is a qualitative summary based on information from multiple sources, including[3])
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Boronic Acid
This protocol provides a starting point and should be optimized for your specific substrates.
Materials:
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Aryl Halide (1.0 equiv)
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Electron-Deficient Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
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Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a stir bar, add the aryl halide, electron-deficient boronic acid, and base.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
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Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
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Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a Boronic Acid Pinacol Ester to Mitigate Protodeboronation
This protocol is recommended when protodeboronation is a significant issue.
Part A: Synthesis of the Pinacol Ester
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Dissolution: In a round-bottom flask, dissolve the electron-deficient boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
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Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
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Isolation: Once the reaction is complete (as monitored by TLC or GC), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Part B: Suzuki Coupling with the Pinacol Ester
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Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the synthesized boronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.
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Catalyst and Solvent Addition: Add the palladium catalyst (e.g., a Buchwald pre-catalyst, 1-2 mol%) and degassed solvent.
-
Reaction and Work-up: Proceed with the reaction, monitoring, and work-up as described in Protocol 1.
Visualizations
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
preventing decomposition of boronic acids during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of boronic acids during experimental workups.
Troubleshooting Guides
Problem 1: Low yield in cross-coupling reactions with suspected boronic acid decomposition.
If you are experiencing low yields in reactions like Suzuki-Miyaura coupling and suspect your boronic acid is degrading, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution | Rationale |
| Protodeboronation | 1. Use a milder base: Switch from strong bases (e.g., NaOH) to weaker ones like K₃PO₄ or KF.[1][2] 2. Employ anhydrous conditions: Ensure solvents and reagents are dry, as water is a proton source for this side reaction.[1] 3. Lower reaction temperature: If possible, reducing the temperature can slow the rate of protodeboronation.[3] | Protodeboronation, the cleavage of the C-B bond, is a major decomposition pathway and is often accelerated by strong bases and the presence of water.[1][2][4] |
| Oxidative Decomposition | 1. Degas the reaction mixture: Remove oxygen by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles.[1][3] 2. Use fresh, high-purity reagents: Ensure the palladium catalyst and other reagents are not sources of oxidative impurities. | Oxygen can lead to the oxidative homocoupling of the boronic acid and can also degrade the palladium catalyst.[1][3] Some boronic acids are particularly unstable to oxidation in biological contexts at physiological pH.[5][6] |
| Inherent Instability of the Boronic Acid | 1. Convert to a stable derivative: Protect the boronic acid as a boronate ester (e.g., pinacol or MIDA ester) before the reaction.[2][3] 2. Utilize a "slow-release" strategy: Use an air-stable precursor like a MIDA boronate, which will slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][4][7][8][9] | Certain classes of boronic acids, such as some 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable and prone to decomposition under benchtop and reaction conditions.[8][10] |
Problem 2: Boronic acid decomposition during purification by silica gel chromatography.
Free boronic acids can be unstable on silica gel.[11] If you observe decomposition during chromatographic purification, here are some solutions:
| Issue | Recommended Action | Explanation |
| Decomposition on standard silica gel | 1. Use a protected form: Purify the boronic acid in a more stable form, such as a pinacol or MIDA boronate ester. MIDA boronates are known to be stable to silica gel chromatography.[9][11][12][13] 2. Modify the silica gel: It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[14] | The acidic nature of silica gel can promote decomposition. MIDA boronates are particularly robust and have been shown to have a unique affinity for silica gel with certain eluents, which can aid in purification.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of boronic acid decomposition?
A1: The primary decomposition pathways for boronic acids are protodeboronation and oxidation.[10]
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Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] This is a common side reaction, especially in metal-catalyzed coupling reactions, and can be catalyzed by acids or, more frequently, bases.[4][7][15] The pH of the reaction medium is a critical factor influencing the rate of protodeboronation.[4][16]
-
Oxidation of the carbon-boron bond can also occur, particularly in the presence of oxygen or other oxidizing agents, leading to the formation of phenols from arylboronic acids.[6][17] Some boronic acids are susceptible to oxidation at physiological pH.[5][18]
-
Thermal decomposition can occur at elevated temperatures, often involving dehydration to form boroxines (cyclic trimers).[11][19][20]
Q2: How can I protect my boronic acid from decomposition?
A2: Using a protecting group to convert the boronic acid into a more stable derivative is a highly effective strategy.[11][21] Common examples include:
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MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, often crystalline solids that are tolerant to air, moisture, and silica gel chromatography.[8][9][12][13] They are particularly useful in "slow-release" strategies for cross-coupling reactions.[8][9]
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Pinacol esters: This is a very popular protecting group that increases stability against hydrolysis due to steric hindrance.[14] Pinacol esters are stable enough for purification but often reactive enough to be used directly in Suzuki-Miyaura coupling.[14]
-
Trifluoroborate salts: These are another class of air-stable boronic acid surrogates.[8]
-
Diethanolamine (DEA) adducts: These can be used to stabilize boronic acids.[8]
Q3: What is a "slow-release" strategy and when should I use it?
A3: The "slow-release" strategy involves using a highly stable boronic acid derivative, such as a MIDA boronate, that under specific reaction conditions (e.g., with a mild base like K₃PO₄), slowly hydrolyzes to release the free, active boronic acid into the reaction mixture.[2][8][9] This approach keeps the instantaneous concentration of the unstable boronic acid low, which minimizes side reactions like protodeboronation and homocoupling.[9] This strategy is especially beneficial for cross-coupling reactions involving inherently unstable boronic acids, such as certain heteroaryl, vinyl, or cyclopropyl derivatives.[8][9][10]
Q4: My boronic acid is a basic heteroaromatic compound and decomposes rapidly. Why is this happening and what can I do?
A4: Basic heteroaromatic boronic acids, like 2-pyridine boronic acid, can exhibit unique and rapid decomposition mechanisms. Under neutral pH conditions, they can form zwitterionic species that undergo rapid unimolecular fragmentation of the C-B bond, leading to protodeboronation.[4] For these notoriously unstable compounds, the "slow-release" strategy using MIDA boronates or organotrifluoroborates has proven to be very effective in cross-coupling reactions.[4]
Quantitative Data Summary
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates
This table summarizes the stability of various unstable boronic acids compared to their corresponding MIDA boronates when stored on the benchtop under air.
| Entry | R-B(OH)₂ | % Remaining after 15 days | R-B(MIDA) | % Remaining after ≥60 days |
| 1 | 2-Furan | <5 | 2-Furan | >98 |
| 2 | 2-Benzofuran | 65 | 2-Benzofuran | >98 |
| 3 | 2-Thiophene | 50 | 2-Thiophene | >98 |
| 4 | 2-Benzothiophene | 80 | 2-Benzothiophene | >98 |
| 5 | 2-Pyrrole (N-Boc) | <5 | 2-Pyrrole (N-Boc) | >98 |
| 6 | 2-Indole (N-Boc) | <5 | 2-Indole (N-Boc) | >98 |
| 7 | trans-CH=CH₂ | <5 | trans-CH=CH₂ | >98 |
| 8 | Cyclopropyl | 15 | Cyclopropyl | >98 |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717 and subsequent publications.[8]
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling
This table compares the isolated yields of Suzuki-Miyaura coupling reactions using freshly prepared unstable boronic acids versus their air-stable MIDA boronates.
| Entry | Boron Reagent | Coupling Partner | Yield with R-B(OH)₂ | Yield with R-B(MIDA) |
| 1 | 2-Furan | Aryl Chloride | 14% | 90% |
| 2 | 2-Benzofuran | Aryl Chloride | 50% | 92% |
| 3 | 2-Thiophene | Aryl Chloride | 37% | 94% |
| 4 | 2-Benzothiophene | Aryl Chloride | 68% | 96% |
| 5 | 2-Pyrrole (N-Boc) | Aryl Chloride | 31% | 91% |
| 6 | 2-Indole (N-Boc) | Aryl Chloride | 40% | 93% |
Reaction conditions: Pd(OAc)₂/SPhos catalyst, K₃PO₄ base, 5:1 dioxane/H₂O, 60 °C, 6 h.[8]
Experimental Protocols
Protocol 1: Protection of a Boronic Acid as its MIDA Ester
This protocol describes a general procedure for the formation of a MIDA boronate from a boronic acid.
Materials:
-
Aryl- or alkenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
4Å molecular sieves
-
Toluene or other suitable solvent for azeotropic removal of water
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the boronic acid (1.0 equiv.), N-methyliminodiacetic acid (1.1 equiv.), and activated 4Å molecular sieves.
-
Add toluene to the flask.
-
Heat the mixture to reflux and allow the water to be collected in the Dean-Stark trap. The reaction progress can be monitored by TLC or NMR. High temperatures may lead to protodeboronation of electron-rich arylboronic acids, but the use of molecular sieves helps to suppress this side reaction.[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or silica gel column chromatography. MIDA boronates are generally stable, free-flowing crystalline solids.[13]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol provides representative conditions for a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate as an air-stable boronic acid precursor.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv.)
-
MIDA boronate (1.2 equiv.)
-
Palladium acetate (Pd(OAc)₂) (5 mol %)
-
SPhos (10 mol %)
-
Potassium phosphate (K₃PO₄), finely powdered (7.5 equiv.)
-
Dioxane and water (degassed)
Procedure:
-
In an oven-dried vial under an inert atmosphere (e.g., argon), combine the aryl halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed 5:1 dioxane/H₂O to achieve a concentration of ~0.07 M with respect to the aryl halide.
-
Seal the vial and place it in a preheated heating block or oil bath at 60 °C.
-
Stir the reaction vigorously for 6 hours or until completion as monitored by TLC or LC-MS. The hydrolysis of the MIDA boronate with K₃PO₄ in this solvent system at 60 °C provides a continuous release of the boronic acid over approximately 3 hours.[8]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key decomposition pathways for boronic acids.
Caption: Strategy for preventing boronic acid decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. benchchem.com [benchchem.com]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
troubleshooting boronic acid probe labeling efficiency
Technical Support Center: Boronic Acid Probe Labeling
Welcome to the technical support center for boronic acid probe labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of boronic acid probe labeling?
Boronic acids form reversible covalent bonds with molecules containing cis-1,2 or cis-1,3 diol functionalities.[1][2][3] This interaction results in the formation of stable five or six-membered cyclic esters.[1][4] The reaction is typically favored in alkaline aqueous solutions and can be reversed under acidic conditions.[1][4] This unique reactivity allows for the specific targeting and labeling of biomolecules rich in diol groups, such as glycoproteins, carbohydrates, and certain nucleic acids.[1][3][4]
Q2: What are the primary molecular targets for boronic acid probes?
The primary targets are biomolecules that possess accessible cis-diol groups. These include:
-
Glycoproteins and Glycans: The carbohydrate moieties on these molecules are rich in diol groups, making them excellent targets.[4][5] Sialic acids, which are often overexpressed on the surface of cancer cells, are a key target.[2][6]
-
Saccharides: Monosaccharides like glucose and fructose, as well as larger polysaccharides, are readily targeted.[3][7]
-
Nucleosides and Nucleotides: The ribose sugar component of RNA contains a cis-diol, allowing for labeling.
-
Catechols: Molecules like dopamine can also be targeted.[3]
Q3: How can I confirm that my probe has successfully labeled the target molecule?
Successful labeling can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): This is a direct method to observe the mass shift in the target molecule after conjugation with the probe.[5][8]
-
Fluorescence Spectroscopy: If using a fluorescent boronic acid probe, an increase in fluorescence intensity upon binding to the target is a strong indicator of successful labeling.[2]
-
Gel Electrophoresis: A shift in the molecular weight of a protein or nucleic acid on an SDS-PAGE or agarose gel can indicate the addition of the probe.
-
High-Performance Liquid Chromatography (HPLC): A change in the retention time of the target molecule can be observed post-labeling.
Q4: What is the typical shelf-life and optimal storage condition for boronic acid probes?
Boronic acid probes can be susceptible to oxidation and hydrolysis.[9] For long-term storage, it is recommended to keep them as a lyophilized powder at -20°C or -80°C, protected from light and moisture. Boric acid has been shown to act as a stabilizer for urinary albumin during storage.[10] Once reconstituted in a solvent, it is best to use the solution promptly or store it in small aliquots at -80°C to minimize freeze-thaw cycles.[10]
Troubleshooting Guide
This guide addresses common issues encountered during boronic acid probe labeling experiments.
Problem 1: Low or No Labeling Efficiency
Low labeling efficiency is one of the most frequent challenges. Several factors can contribute to this issue.
Possible Cause 1: Suboptimal Reaction pH
The formation of the boronate ester is highly pH-dependent.[1][4] The reaction is most efficient when the pH of the solution is close to or slightly above the pKa of the boronic acid, as this facilitates the formation of the reactive tetrahedral boronate anion.[11]
Solution:
-
Ensure the reaction buffer pH is within the optimal range, typically between 7.4 and 9.0.
-
Perform a pH titration experiment to identify the optimal pH for your specific probe and target molecule.
-
Be aware that some specialized boronic acids, such as Wulff-type or those with electron-withdrawing groups, are designed to be effective at neutral or even acidic pH.[4]
| Parameter | Condition | Effect on Efficiency | Recommendation |
| Reaction pH | Below pKa of Boronic Acid | Low | Increase pH to be near or above the pKa. |
| At or Above pKa | High | Optimal for boronate ester formation. | |
| Highly Acidic (e.g., < 5) | Very Low | Can cause dissociation of the boronate ester.[1][12] |
Possible Cause 2: Inactive or Degraded Boronic Acid Probe
Boronic acids can be prone to oxidative degradation, which reduces their ability to bind to diols.[9] Improper storage or repeated freeze-thaw cycles can lead to a loss of activity.
Solution:
-
Store probes as recommended by the manufacturer, typically desiccated and protected from light at low temperatures.
-
Aliquot the probe upon reconstitution to avoid multiple freeze-thaw cycles.
-
Consider using freshly prepared probe solutions for critical experiments.
-
Certain structural modifications, like an intramolecular carboxyl group, can significantly increase the oxidative stability of the probe.[9]
Possible Cause 3: Interfering Substances in the Buffer
Components in your sample or buffer can interfere with the labeling reaction.
Solution:
-
Diol-containing molecules: Sugars (like glucose), glycerol, or certain buffer components (e.g., Tris) can act as competitive inhibitors. Purify your target molecule or use a buffer system free of these interfering substances, such as phosphate-buffered saline (PBS) or carbonate buffers.
-
Nucleophiles: High concentrations of nucleophiles can interact with the boronic acid.
-
Reducing agents: Some reducing agents may affect the stability of the probe.[13]
Possible Cause 4: Steric Hindrance
The diol on the target molecule may not be accessible to the boronic acid probe due to the three-dimensional structure of the molecule.
Solution:
-
If possible, perform the labeling reaction under partially denaturing conditions to expose the target diols. This should be done with caution to not irreversibly damage the target molecule.
-
Consider using a boronic acid probe with a longer linker arm to overcome steric hindrance.
Problem 2: High Background or Non-Specific Binding
This issue arises when the probe binds to surfaces or molecules other than the intended target, leading to false-positive signals.[1]
Possible Cause 1: Hydrophobic or Electrostatic Interactions
The probe or target molecule may non-specifically adhere to the reaction vessel or other components in the mixture through non-covalent interactions.
Solution:
-
Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein into your protocol to occupy non-specific binding sites.[14]
-
Detergents: Add a low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) to the wash buffers to reduce hydrophobic interactions.
-
Ionic Strength: Adjust the salt concentration of your buffers to minimize non-specific electrostatic interactions.
Possible Cause 2: Excess Unreacted Probe
Insufficient removal of the free probe after the labeling reaction is a common cause of high background.
Solution:
-
Optimize your purification method. Techniques like dialysis, size-exclusion chromatography, or spin filtration are effective for removing small molecule probes from larger target biomolecules.
-
Increase the number and duration of washing steps post-labeling.
Experimental Protocols & Visualizations
General Protocol for Glycoprotein Labeling with a Fluorescent Boronic Acid Probe
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).
-
Dissolve the purified glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reconstitute the fluorescent boronic acid probe in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add the boronic acid probe stock solution to the glycoprotein solution to achieve a final molar excess of the probe (e.g., 20- to 100-fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction time may need optimization.[15]
-
-
Purification:
-
Remove the unreacted probe by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled glycoprotein.
-
-
Analysis:
-
Confirm labeling by measuring the fluorescence of the purified product.
-
Determine the degree of labeling using UV-Vis spectroscopy to measure the concentrations of the protein and the fluorophore.
-
Diagrams
Caption: Experimental workflow for boronic acid probe labeling.
Caption: Troubleshooting logic for low labeling efficiency.
Caption: Reversible formation of a cyclic boronate ester.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 13. pnas.org [pnas.org]
- 14. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 15. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of aminophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminophenylboronic acid and its derivatives. Our goal is to help you minimize common side reactions and optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of aminophenylboronic acid.
Issue 1: Low Yield of Aminophenylboronic Acid
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in aminophenylboronic acid synthesis can stem from several side reactions. The most common culprits are protodeboronation, homocoupling of the starting material or product, and oxidation. Here’s a step-by-step guide to troubleshoot this issue:
-
Assess Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1]
-
Solution:
-
Use a Stabilized Boronic Acid Surrogate: Instead of synthesizing the boronic acid directly, consider preparing a more stable derivative like a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate.[1][2] These are generally more robust and can be deprotected in a later step.
-
Optimize the Base: Strong bases can promote protodeboronation.[2] If your protocol uses a strong base, try switching to a milder one, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Control the pH: The propensity for protodeboronation is highly dependent on the reaction pH.[1] Maintaining a neutral or slightly basic pH can be beneficial.
-
-
-
Check for Homocoupling: This side reaction leads to the formation of biphenyl derivatives from your starting aryl halide or the boronic acid product.
-
Solution:
-
Optimize Catalyst and Ligands: A highly active palladium catalyst can favor the desired cross-coupling over homocoupling.[2] Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands.
-
Ensure Anhydrous and Inert Conditions: Oxygen can promote homocoupling. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
-
-
Prevent Oxidation: The amino group is susceptible to oxidation, and the boronic acid moiety can be oxidized to a hydroxyl group.
-
Solution:
-
Protect the Amino Group: The amino group can be protected with a suitable protecting group like diphenyl methylidene, which can be easily removed under weakly acidic conditions.[3]
-
Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.
-
-
Issue 2: Difficulty in Product Purification
Q2: I'm having trouble purifying my aminophenylboronic acid. What are the likely impurities and how can I remove them?
A2: Purification challenges often arise from the presence of closely related side products and the formation of boroxines.
-
Identify the Impurities:
-
Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. They can complicate NMR analysis and affect reactivity in subsequent steps.
-
Protodeboronation Product: The corresponding aniline derivative (without the boronic acid group).
-
Homocoupling Product: Biphenyl derivatives.
-
-
Purification Strategies:
-
Boroxine Removal: Boroxines are in equilibrium with the boronic acid in the presence of water. To isolate the pure boronic acid, you can:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, which can sometimes favor the crystallization of the monomeric boronic acid.
-
Acid-Base Extraction: A patented method for purifying 3-aminophenylboronic acid involves an acid-base workup. The product is first salified with an acid to move it to the aqueous layer, separating it from non-basic impurities. The aqueous layer is then neutralized to precipitate the purified product.[4]
-
-
Chromatography of Boronic Esters: If you have synthesized a pinacol ester derivative, purification by column chromatography is often more straightforward than with the free boronic acid.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in aminophenylboronic acid synthesis and how can I prevent it?
A1: Protodeboronation is arguably the most prevalent and problematic side reaction.[1] It involves the loss of the boronic acid group. To minimize it, you can:
-
Use Milder Reaction Conditions: Avoid high temperatures and strong bases where possible.[2][6]
-
Employ Stabilized Boronic Acid Derivatives: Synthesizing a pinacol ester or a MIDA boronate intermediate can protect the boronic acid moiety.[1][2][7] These are generally more stable to purification and handling.
Q2: Should I protect the amino group during the synthesis?
A2: Yes, protecting the amino group is highly recommended, especially when using organometallic reagents like Grignard or organolithium species. The unprotected amino group is acidic and will quench these reagents. A good protecting group is the diphenyl methylidene group, which is introduced by reacting 4-bromoaniline with benzophenone. This protecting group is stable during the borylation step and can be easily removed with a weak acid during workup.[3]
Q3: Can I use a one-pot procedure for the synthesis and subsequent reaction of aminophenylboronic acid?
A3: Yes, one-pot procedures are possible, particularly when using a palladium-catalyzed borylation followed by a Suzuki-Miyaura cross-coupling reaction. This approach avoids the isolation of the potentially unstable aminophenylboronic acid intermediate.
Q4: My aminophenylboronic acid is degrading upon storage. How can I improve its stability?
A4: Aminophenylboronic acids can be sensitive to air and moisture. For long-term storage, it is best to convert them to a more stable form, such as a pinacol ester or a trifluoroborate salt.[2] Storing the compound as a hydrate can also improve stability.[4] If you must store the free boronic acid, keep it in a tightly sealed container under an inert atmosphere in a refrigerator.
Data Presentation
Table 1: Comparison of Different Synthetic Routes for 4-Aminophenylboronic Acid Pinacol Ester
| Starting Material | Key Reagents | Yield (%) | Reference |
| 4-Bromoaniline | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | 50.78% | [5] |
| 4-Aminophenylboronic acid hydrochloride | Pinacol, MgSO₄ | 76% | [5] |
| 4-Bromo-N-(diphenylmethylidene)aniline | i-Bu(n-Bu)₂MgLi, B(OMe)₃, Pinacol | 70% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester from 4-Bromoaniline (Miyaura Borylation)
This protocol is adapted from a reported procedure.[5]
-
Reaction Setup: To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in dioxane (15.0 mL), add potassium acetate (1.71 g, 17.4 mmol) while stirring.
-
Inert Atmosphere: Deaerate the reaction mixture by bubbling nitrogen through it for 30 minutes.
-
Catalyst Addition: Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at 100°C for 6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, remove the dioxane under reduced pressure. Quench the residue with water and extract the product with ethyl acetate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography (silica gel, 20% ethyl acetate in hexane) to obtain 4-aminophenylboronic acid pinacol ester as a light yellow solid. (Yield: ~51%).
Protocol 2: Scalable Synthesis of 4-Aminophenylboronic Acid Pinacol Ester with Amine Protection
This protocol is based on a scalable process involving a protected amine.[3]
Step 1: Protection of 4-Bromoaniline
-
Synthesize 4-bromo-N-(diphenylmethylidene)aniline by reacting 4-bromoaniline with benzophenone in the presence of boron trifluoride diethyl etherate in toluene. Recrystallize the product from methanol.
Step 2: Borylation and Deprotection
-
Grignard-like Reagent Formation: Prepare a solution of isobutylmagnesium bromide in THF and add n-butyllithium at 0°C to form lithium trialkylmagnesiate.
-
Metalation: Cool the resulting yellow solution to -20°C and add a solution of 4-bromo-N-(diphenylmethylidene)aniline in dry THF dropwise under a nitrogen atmosphere. Stir for 1 hour.
-
Borylation: Add trimethyl borate to the reaction mixture and stir for another hour at -20°C.
-
Esterification and Deprotection: Warm the mixture to 25°C over 1 hour. Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. To the combined organic layers, add a solution of pinacol in ethyl acetate and stir for 1 hour. Then, add 10% hydrochloric acid dropwise and continue stirring for 1 hour to ensure complete deprotection.
-
Workup and Purification: Neutralize the mixture with saturated aqueous NaHCO₃ solution to pH 7-8. Separate the organic layer, dry it, and concentrate it under reduced pressure. Recrystallize the residue from ethanol to afford 4-aminophenylboronic acid pinacol ester. (Yield: ~70%).
Visualizations
Caption: Experimental workflows for two common synthetic routes to 4-aminophenylboronic acid pinacol ester.
Caption: Troubleshooting logic for addressing low yields in aminophenylboronic acid synthesis.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Large-Scale Synthesis of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the large-scale synthesis of (3-(2,2,2-trichloroacetamido)phenyl)boronic acid, tailored for researchers, scientists, and drug development professionals.
Experimental Protocols
A common and scalable synthetic route involves the acylation of 3-aminophenylboronic acid.
Methodology: Acylation of 3-Aminophenylboronic Acid
-
Reaction Setup: To a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, add 3-aminophenylboronic acid (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 L/kg of starting material).
-
Cooling: Cool the resulting suspension to 0-5 °C with constant stirring.
-
Reagent Addition: Slowly add a solution of trichloroacetyl chloride (1.1 eq) in the same solvent dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture again to 0-5 °C. Slowly quench the reaction by adding water (5 L/kg of starting material). Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 3 L/kg), water (1 x 3 L/kg), and brine (1 x 3 L/kg).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid is then purified by recrystallization or other methods detailed in the purification section.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the final product? A1: The most common impurities include unreacted 3-aminophenylboronic acid, boroxine (the trimeric anhydride of the product), and residual solvents. Boronic acids are prone to forming boroxine anhydrides upon heating or under vacuum.[1]
Q2: Why is my final product an oil instead of a solid? A2: This can be caused by the presence of significant impurities or residual solvent. If the product is known to be a solid, try triturating the oil with a non-polar solvent like hexane or a mixture of hexane/ethyl acetate to induce crystallization.
Q3: Can I use silica gel chromatography for purification on a large scale? A3: While possible, it is often challenging for boronic acids. They can streak on silica gel or even decompose.[2] For large-scale purification, methods like recrystallization or derivatization are generally preferred. If chromatography is necessary, using neutral alumina or boric acid-doped silica gel might provide better results.[3]
Q4: How can I minimize the formation of boroxine anhydride? A4: To minimize boroxine formation, avoid excessive heating during concentration and drying. It is often recommended to store the final product under an inert atmosphere and at low temperatures.[1] The presence of a small amount of water can sometimes prevent its formation, though this may not be desirable for subsequent reactions.
Q5: What is protodeboronation and how can I prevent it? A5: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can occur under harsh acidic or basic conditions.[4] During workup, use mild acids (e.g., 1M HCl) and avoid prolonged exposure. Ensure all reaction and workup steps are performed at controlled temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reagent (trichloroacetyl chloride).2. Low reaction temperature.3. Poor quality starting materials. | 1. Check the purity of the acylating agent. Add a slight excess (up to 1.2 eq) if necessary.2. Ensure the reaction is allowed to warm to room temperature after the initial addition.3. Verify the purity of 3-aminophenylboronic acid by NMR or LC-MS. |
| Low Yield After Workup | 1. Product loss into the aqueous layer.2. Protodeboronation during acidic wash.3. Emulsion formation during extraction. | 1. The product has some water solubility. Perform back-extraction of the aqueous layers with the organic solvent.2. Minimize contact time with acidic solutions and use pre-chilled solutions.3. If an emulsion forms, add brine to help break it. Centrifugation may be necessary on a smaller scale. |
| Difficulty with Purification | 1. Product is an oil and does not crystallize.2. Co-precipitation of impurities during recrystallization.3. Ineffective removal of polar impurities. | 1. Attempt trituration with a non-polar solvent (e.g., hexanes) or use an anti-solvent crystallization method.[3]2. Screen multiple solvent systems for recrystallization. A two-solvent system (e.g., ethyl acetate/hexane or DCM/hexane) often works well.3. Consider purification via salt formation: treat the crude product with a base to form the boronate salt, wash away neutral impurities with an organic solvent, then re-acidify to recover the pure boronic acid.[5] |
| Product Fails Purity Specs | 1. Presence of boroxine anhydride.2. Residual starting material.3. Trapped solvent. | 1. The boroxine can sometimes be converted back to the boronic acid by stirring the solid in a mixture of diethyl ether and water.2. Improve purification method; a carefully selected recrystallization solvent should separate the product from the more polar starting material.3. Dry the final product under high vacuum at a mild temperature (e.g., < 40°C) for an extended period. |
Troubleshooting Flowchart for Purification Issues
Caption: A decision tree for troubleshooting common purification challenges.
Data Presentation: Purification Methods
The choice of purification method is critical for achieving high purity on a large scale. The table below summarizes common techniques.
| Purification Method | Procedure Summary | Pros | Cons | Typical Recovery |
| Recrystallization | Dissolve crude product in a minimal amount of a hot solvent (e.g., Ethyl Acetate) and either cool slowly or add a miscible anti-solvent (e.g., Hexane).[3] | - Highly scalable.- Cost-effective.- Can yield very pure material. | - Requires screening for a suitable solvent system.- Potential for significant product loss in the mother liquor. | 70-90% |
| Acid-Base Extraction | Dissolve crude product in an organic solvent. Extract with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. Wash the aqueous layer with solvent to remove neutral impurities, then acidify to precipitate the pure product.[5] | - Excellent for removing non-acidic impurities.- Relatively scalable. | - Risk of protodeboronation if pH is not carefully controlled.- May not remove other acidic impurities. | 65-85% |
| Diethanolamine Adduct Formation | Treat the crude boronic acid with diethanolamine to form a stable, crystalline adduct. The adduct can be easily purified by recrystallization and the boronic acid can be regenerated by treatment with acid.[2][6] | - Adducts are often highly crystalline and easy to handle.- Effective for removing boroxines. | - Adds two extra steps to the process (adduct formation and hydrolysis).- Not all boronic acids form suitable crystalline adducts. | 60-80% (over 2 steps) |
| Chromatography (Alumina) | Pass a solution of the crude product through a plug or column of neutral alumina, eluting with a solvent system like DCM/Methanol.[3] | - Can be more effective than silica for boronic acids.- Avoids the acidity of silica gel. | - More expensive than recrystallization.- Can be difficult to scale to very large quantities. | 75-95% |
References
Validation & Comparative
A Comparative Guide to Novel Boronic Acid-Based β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, presents a significant challenge in modern medicine. This guide provides a comparative analysis of novel boronic acid-based β-lactamase inhibitors, focusing on their performance against established alternatives. Experimental data is presented to offer a clear comparison of their efficacy.
Introduction to Boronic Acid-Based Inhibitors
Boronic acids have emerged as a promising class of β-lactamase inhibitors. Their unique mechanism involves the boron atom forming a reversible covalent bond with the catalytic serine residue in the active site of serine-β-lactamases, mimicking the tetrahedral transition state of β-lactam hydrolysis.[1] This mechanism allows for potent inhibition of a broad spectrum of β-lactamases. This guide will focus on three novel boronic acid-based inhibitors: Taniborbactam, Vaborbactam, and Xeruborbactam, and compare their performance with the established non-boronic acid inhibitor Avibactam and the classic inhibitor Clavulanic Acid.
Comparative Performance Data
The inhibitory activity of these compounds is quantified by the inhibition constant (Kᵢ) and the Minimum Inhibitory Concentration (MIC). A lower Kᵢ value indicates a stronger binding affinity to the enzyme, while a lower MIC value indicates a more potent antibiotic effect in the presence of the inhibitor.
Inhibition Constants (Kᵢ) Against Key β-Lactamases
The following table summarizes the Kᵢ values (in µM) of the selected inhibitors against a panel of clinically relevant β-lactamase enzymes.
| Inhibitor | KPC-2 (Class A) | AmpC (Class C) | NDM-1 (Class B) | VIM-2 (Class B) | OXA-48 (Class D) |
| Taniborbactam | 0.017 µM[2] | 0.017 µM[2] | 0.081 µM[2] | 0.019 µM[2] | 0.35 µM[2] |
| Vaborbactam | 0.022-0.039 µM | 0.057-0.18 µM | No activity | No activity | 14 µM |
| Xeruborbactam | 0.001-0.002 µM[3] | Potent inhibition | Potent inhibition | Potent inhibition | Potent inhibition[3] |
| Avibactam | 0.003-0.009 µM | 0.019-0.17 µM | No activity | No activity | 0.035-0.35 µM |
| Clavulanic Acid | High µM range | Poor inhibitor | No activity | No activity | Poor inhibitor |
Note: Data for Xeruborbactam is presented qualitatively as specific Ki values were not consistently available across all listed enzymes in the search results. Data for Clavulanic Acid is also qualitative due to its generally lower potency against these specific enzymes.
Minimum Inhibitory Concentration (MIC) Against Resistant Bacteria
The following tables summarize the MIC₅₀/MIC₉₀ values (in µg/mL) for inhibitor-antibiotic combinations against resistant Enterobacterales and Pseudomonas aeruginosa.
Table 2: MIC₅₀/MIC₉₀ (µg/mL) against Enterobacterales
| Combination | MIC₅₀/MIC₉₀ (µg/mL) |
| Cefepime-Taniborbactam | 0.25/1[2] |
| Meropenem-Vaborbactam | 0.03/1[1] |
| Meropenem-Xeruborbactam | ≤0.06/≤0.06[4] |
| Ceftazidime-Avibactam | ≤1/≥128[5] |
| Amoxicillin-Clavulanic Acid | 4/32 (for E. coli) |
Table 3: MIC₅₀/MIC₉₀ (µg/mL) against Pseudomonas aeruginosa
| Combination | MIC₅₀/MIC₉₀ (µg/mL) |
| Cefepime-Taniborbactam | 4/8[6] |
| Ceftazidime-Avibactam | ≤8/≤8[7] |
Experimental Protocols
Determination of Inhibition Constant (Kᵢ) for Reversible Competitive Inhibitors
This protocol outlines the general steps for determining the Kᵢ of a reversible competitive inhibitor.
a. Materials:
-
Purified β-lactamase enzyme
-
Chromogenic or fluorogenic substrate (e.g., nitrocefin)
-
Test inhibitor at various concentrations
-
Assay buffer (e.g., phosphate buffer at physiological pH)
-
Microplate reader
b. Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor to be tested.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of reaction is proportional to the slope of the initial linear portion of the progress curve.
-
Data Analysis:
-
Plot the initial reaction velocity against the substrate concentration for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation for competitive inhibition to determine the apparent Kₘ at each inhibitor concentration.
-
The Kᵢ can be determined by plotting the apparent Kₘ values against the inhibitor concentration or by using non-linear regression analysis of the complete dataset.
-
In Situ Click Chemistry for Synthesis of Triazole-Based Boronic Acid Inhibitors
This protocol describes a novel approach for discovering potent β-lactamase inhibitors.[1]
a. Principle: The β-lactamase enzyme itself is used as a template to catalyze the formation of a potent inhibitor from two smaller, less active fragments (an azide-functionalized boronic acid "warhead" and an alkyne).[1] This kinetic target-guided synthesis (KTGS) approach allows for the rapid identification of inhibitors that are specifically adapted to the enzyme's active site.[1]
b. Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, AmpC)[1]
-
Azido-functionalized boronic acid warhead[1]
-
A library of diverse alkyne fragments[1]
-
LC-MS system for product analysis
c. Procedure:
-
Incubation: Incubate the β-lactamase enzyme with the azido-functionalized boronic acid warhead and the library of alkyne fragments in a suitable reaction buffer.[1]
-
In Situ Reaction: The enzyme's active site brings the azide and a favorably oriented alkyne into close proximity, catalyzing their cycloaddition to form a triazole-based inhibitor.[1]
-
Product Identification: After a set incubation time, the reaction mixture is analyzed by LC-MS to identify and quantify the newly formed triazole products.[1]
-
Hit Validation: The identified "hit" compounds are then synthesized conventionally and their inhibitory potency (Kᵢ) is determined using standard enzymatic assays.[1]
Visualizations
Signaling Pathway: Cyclin D/Rb Pathway
Caption: The Cyclin D-CDK4/6-Rb-E2F signaling pathway controls cell cycle progression.
Experimental Workflow: In Situ Click Chemistry for Inhibitor Discovery
Caption: Workflow for discovering β-lactamase inhibitors using in situ click chemistry.
References
- 1. Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an essential tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of the substituted phenylboronic acid is a critical factor that dictates the efficiency and outcome of this reaction. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate coupling partners and the optimization of reaction conditions.
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by two key factors: the electronic properties and the steric environment of the substituent on the phenyl ring. These factors predominantly affect the transmetalation step, which is often the rate-determining step in the catalytic cycle.
The Impact of Electronic Effects
The electronic nature of the substituent on the phenylboronic acid can significantly influence the rate of the Suzuki-Miyaura coupling. Generally, electron-donating groups (EDGs) on the phenylboronic acid accelerate the reaction, while electron-withdrawing groups (EWGs) tend to slow it down. This is because electron-donating groups increase the nucleophilicity of the carbon atom attached to the boron, facilitating its transfer to the palladium center during transmetalation. Conversely, electron-withdrawing groups decrease this nucleophilicity.
The Role of Steric Hindrance
Steric hindrance, particularly from bulky substituents at the ortho position of the phenylboronic acid, can significantly impede the reaction rate. Large groups near the boronic acid moiety hinder the approach of the organoboron compound to the palladium complex, thereby slowing down the transmetalation step. In some cases, severe steric hindrance can completely inhibit the reaction or lead to low yields.
Quantitative Comparison of Reactivity
The following table summarizes the reaction yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with an aryl halide under comparable reaction conditions. This data, compiled from multiple studies, illustrates the general trends in reactivity. It is important to note that direct comparisons should be made with caution, as minor variations in reaction conditions can affect yields.
| Phenylboronic Acid Substituent | Substituent Position | Electronic Effect | Steric Hindrance | Typical Yield (%) |
| -H | - | Neutral | Low | 90-98% |
| -CH₃ | para | Electron-donating (weak) | Low | 92-99% |
| -OCH₃ | para | Electron-donating (strong) | Low | 95-99%[1] |
| -Cl | para | Electron-withdrawing (weak) | Low | 85-95%[2] |
| -F | para | Electron-withdrawing (weak) | Low | 80-90%[2] |
| -NO₂ | para | Electron-withdrawing (strong) | Low | 70-85%[2][3] |
| -CF₃ | para | Electron-withdrawing (strong) | Low | 75-88%[2] |
| -CH₃ | meta | Electron-donating (weak) | Low | 90-97% |
| -OCH₃ | ortho | Electron-donating (strong) | High | 60-87%[2][4] |
| -Cl | ortho | Electron-withdrawing (weak) | High | 50-93%[2][4] |
| -NO₂ | ortho | Electron-withdrawing (strong) | Very High | 20-50%[3] |
| 2,4,6-trimethyl (mesityl) | ortho, para | Electron-donating | Very High | <10% (standard conditions) - >95% (specialized conditions)[5] |
Experimental Protocols
A standardized protocol is crucial for the objective comparison of the reactivity of different substituted phenylboronic acids. Below is a representative experimental procedure for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the workflow for comparing reactivity and the underlying reaction mechanism, the following diagrams are provided.
Caption: A general experimental workflow for comparing the reactivity of different substituted phenylboronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Boronic Acid Probe Binding
For researchers, scientists, and drug development professionals, the robust validation of a boronic acid probe's binding to its intended protein target is a critical step in ensuring data integrity and project success. This guide provides a comparative overview of key validation methodologies, complete with experimental protocols and quantitative data to inform your selection of the most appropriate techniques.
Boronic acids are a versatile class of compounds frequently employed as probes and inhibitors in chemical biology and drug discovery. Their unique ability to form reversible covalent bonds with diols and the active site serine residues of proteases makes them powerful tools for studying protein function. However, rigorous validation of their binding affinity and selectivity is paramount. This guide will delve into a suite of biophysical, biochemical, and cellular assays designed for this purpose.
Comparative Analysis of Validation Techniques
The selection of a validation method depends on various factors, including the nature of the target protein, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, or thermodynamics). The following table summarizes key quantitative parameters for several widely used techniques.
| Technique | Key Parameters Measured | Typical Affinity Range | Throughput | Sample Consumption (Protein) | Key Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n) | nM to µM | Low | High | Provides a complete thermodynamic profile of the binding interaction in a label-free format.[1] | Requires large amounts of pure protein and is sensitive to buffer mismatches. |
| Surface Plasmon Resonance (SPR) | K_on, K_off, Kd | pM to mM | Medium | Low | Real-time, label-free analysis of binding kinetics and affinity with high sensitivity.[2][3] | Requires immobilization of the protein or ligand, which may affect binding. Mass transport limitations can occur. |
| Fluorescence Polarization (FP) | Kd, IC50 (in competitive format) | nM to µM | High | Low | Homogeneous, solution-based assay suitable for high-throughput screening.[4][5][6][7][8] | Requires a fluorescently labeled probe and can be prone to interference from fluorescent compounds. |
| ¹¹B NMR Spectroscopy | Confirmation of covalent bond formation, structural insights | Not directly measured | Low | High | Directly observes the boron atom, providing unambiguous evidence of covalent adduct formation.[9][10][11][12] | Requires specialized equipment and expertise. Lower sensitivity compared to other methods. |
| X-ray Crystallography | High-resolution 3D structure of the protein-probe complex | Not applicable | Low | High | Provides definitive structural evidence of the binding mode at the atomic level. | Requires high-quality protein crystals, which can be challenging to obtain. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in a cellular environment (EC50) | nM to µM | Medium-High | Moderate | Measures target engagement in a native cellular context without the need for probes or labels.[13][14][15] | Indirect measure of binding; thermal stabilization is not always a direct correlate of affinity. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below to guide your experimental design.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between a boronic acid probe and its target protein.[1][16][17]
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein (typically in the µM range)
-
Boronic acid probe (typically 10-20 fold higher concentration than the protein)
-
Dialysis buffer (e.g., PBS or HEPES)
-
Syringe for injection
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the protein against the chosen experimental buffer to minimize buffer mismatch effects.
-
Prepare the boronic acid probe solution in the final dialysis buffer.
-
Degas both protein and probe solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed.
-
-
Titration:
-
Load the protein solution into the sample cell.
-
Load the boronic acid probe solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion effects, which is typically discarded from the final analysis.
-
Carry out a series of injections (e.g., 1-2 µL each) of the probe into the protein solution, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Assay
Objective: To measure the binding affinity of a fluorescently labeled boronic acid probe to its target protein.[4][5][6][7][8]
Materials:
-
Fluorescently labeled boronic acid probe
-
Purified target protein
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-binding microplates
Procedure:
-
Probe Concentration Optimization:
-
Perform a serial dilution of the fluorescent probe in the assay buffer.
-
Measure the fluorescence polarization at each concentration to determine the optimal probe concentration that gives a stable and low baseline polarization value.
-
-
Protein Titration (Saturation Binding):
-
Prepare a serial dilution of the target protein in the assay buffer.
-
Add a fixed, optimized concentration of the fluorescent probe to each well.
-
Add the serially diluted protein to the wells.
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measure the fluorescence polarization.
-
-
Competitive Binding Assay (for unlabeled probes): [18][19][20][21]
-
Determine the concentration of the target protein that results in approximately 50-80% of the fluorescent probe being bound from the saturation binding experiment.
-
Prepare a serial dilution of the unlabeled boronic acid probe.
-
In the microplate, combine the fixed concentration of the target protein and the fluorescent probe.
-
Add the serially diluted unlabeled probe.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
For saturation binding, plot the fluorescence polarization as a function of protein concentration and fit the data to a one-site binding model to determine the Kd.
-
For competitive binding, plot the fluorescence polarization as a function of the unlabeled probe concentration and fit the data to a competitive binding model to determine the IC50, from which the Ki can be calculated.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a boronic acid probe with its target protein in a cellular context.[13][14][15]
Materials:
-
Cultured cells expressing the target protein
-
Boronic acid probe
-
Cell lysis buffer
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the boronic acid probe at various concentrations or a single, fixed concentration. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period to allow for probe entry and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble protein.
-
Quantify the amount of the target protein remaining in the soluble fraction using an appropriate method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve indicates target engagement.
-
Alternatively, for isothermal dose-response experiments, plot the amount of soluble protein at a single, optimized temperature as a function of the probe concentration to determine the EC50 of target engagement.
-
Visualizing Workflows and Pathways
Understanding the experimental process and the biological context of the probe-target interaction is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for validating a boronic acid probe and a simplified signaling pathway involving a serine protease, a common target for boronic acid inhibitors.[22][23][24][25]
By employing a combination of these validation techniques, researchers can build a comprehensive understanding of their boronic acid probe's behavior, ensuring its utility and reliability for downstream applications in basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. xantec.com [xantec.com]
- 3. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. support.nanotempertech.com [support.nanotempertech.com]
- 19. A Competition Assay for DNA Binding Using the Fluorescent Probe ANS | Springer Nature Experiments [experiments.springernature.com]
- 20. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid and Phenylboronic Acid Analogs
For researchers and professionals in drug development, understanding the kinetic profile of an enzyme inhibitor is paramount. This guide provides a comparative analysis of the enzyme inhibition kinetics of phenylboronic acids, with a focus on the principles applicable to derivatives such as (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid. We will delve into the experimental data of related compounds, outline detailed experimental protocols, and visualize key concepts in enzyme kinetics.
Understanding the Inhibition Mechanism of Phenylboronic Acids
Phenylboronic acids are a well-established class of reversible, covalent inhibitors that often target serine proteases. Their mechanism of action involves the boron atom acting as a Lewis acid, which readily accepts a pair of electrons from a nucleophilic serine residue in the enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively inhibiting the enzyme's catalytic activity.
This interaction is particularly relevant in the context of enzymes such as β-lactamases, which are responsible for antibiotic resistance, and other clinically significant enzymes like prostate-specific antigen (PSA).[1][2] The potency and specificity of these inhibitors can be modulated by substitutions on the phenyl ring, making compounds like this compound subjects of interest in drug discovery programs.
Comparative Kinetic Data of Phenylboronic Acid Derivatives
| Inhibitor | Enzyme Target | Inhibition Constant (Kᵢ) | IC₅₀ |
| (3-Azidomethyl)phenyl)boronic acid | KPC-2 | 2.3 µM | Not Reported |
| (3-Azidomethyl)phenyl)boronic acid | AmpC | 700 nM | Not Reported |
| [2-(2-carboxyvinyl)-phenyl]boronic acid | GES-5 | 0.11 µM | Not Reported |
| 3-Nitrophenyl boronic acid | PSA | Not Reported | Inhibition Observed |
| Boric Acid | PSA | Not Reported | Inhibition Observed |
Data sourced from multiple studies on β-lactamase and PSA inhibition.[2][3]
It is important to note that the Kᵢ and IC₅₀ values are dependent on the specific enzyme, substrate concentration, and assay conditions.
Experimental Protocols for Kinetic Analysis
The determination of an inhibitor's kinetic parameters is a crucial step in its characterization. Below are detailed methodologies for key experiments in enzyme inhibition analysis.
1. Determination of IC₅₀:
The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%.
-
Materials:
-
Purified enzyme solution of known concentration.
-
Substrate solution at a concentration typically at or near its Michaelis constant (Kₘ).
-
Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent like DMSO).
-
Assay buffer.
-
Microplate reader or spectrophotometer.
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a microplate, add the enzyme and the various concentrations of the inhibitor. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor for a predetermined period to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The rate of reaction is determined from the initial linear portion of the progress curve.[4]
-
Plot the initial reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
2. Determination of the Inhibition Constant (Kᵢ) and Mechanism of Inhibition:
To understand how the inhibitor interacts with the enzyme and its substrate, it is essential to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[5]
-
Materials:
-
Same as for IC₅₀ determination.
-
-
Procedure:
-
Perform a series of enzyme activity assays at varying substrate concentrations.
-
Repeat these assays in the presence of several different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a linear transformation of the Michaelis-Menten equation, such as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[4][6]
-
Analyze the resulting plots:
-
Competitive Inhibition: The lines will intersect on the y-axis, indicating no change in Vₘₐₓ but an increase in the apparent Kₘ.[4][5]
-
Non-competitive Inhibition: The lines will intersect on the x-axis, showing a decrease in Vₘₐₓ with no change in Kₘ.[5]
-
Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vₘₐₓ and Kₘ.[5]
-
Mixed Inhibition: The lines will intersect at a point other than on the axes.[7]
-
-
The Kᵢ can be calculated from the changes in the apparent Kₘ or Vₘₐₓ using specific equations for each inhibition model. For competitive inhibition, the Cheng-Prusoff equation can be used to estimate Kᵢ from the IC₅₀ value: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).
-
Visualizing Enzyme Inhibition Kinetics
Diagrams are powerful tools for conceptualizing the complex relationships in enzyme kinetics.
References
- 1. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Comparative Analysis of Trifluoroacetamido- and Trichloroacetamido-Phenylboronic Acid as Enzyme Inhibitors: A Guide for Researchers
For immediate release:
Introduction
Phenylboronic acids are a well-established class of reversible covalent inhibitors targeting a variety of enzymes, most notably serine proteases and β-lactamases. Their mechanism of action involves the formation of a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site. The substituents on the phenyl ring play a crucial role in modulating the inhibitory potency and selectivity of these compounds. This guide focuses on the potential differences between two such derivatives: 3-trifluoroacetamido-phenylboronic acid and 3-trichloroacetamido-phenylboronic acid.
Theoretical Comparison
The primary difference between the two molecules lies in the halogen atoms of the acetamido group: fluorine versus chlorine. This substitution is expected to influence the electronic properties of the molecule, which in turn can affect its inhibitory activity.
-
Electron-Withdrawing Effects: Both trifluoromethyl and trichloromethyl groups are strongly electron-withdrawing due to the high electronegativity of the halogen atoms. The trifluoromethyl group is generally considered to be more electron-withdrawing than the trichloromethyl group. This difference in inductive effect could influence the acidity of the boronic acid moiety. A more acidic boronic acid may form a more stable tetrahedral intermediate with the catalytic serine, potentially leading to enhanced inhibitory potency.
-
Steric and Lipophilic Properties: The trichloromethyl group is bulkier than the trifluoromethyl group. This steric difference could impact how the inhibitor fits into the enzyme's binding pocket. Furthermore, the lipophilicity of the two groups differs, which can affect cell permeability and overall pharmacokinetic properties.
Data Presentation
As no direct comparative studies were identified, the following table is presented as a template for organizing future experimental data. It outlines the key parameters that should be measured to compare the inhibitory performance of the two compounds.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Cell-based Assay (MIC, µg/mL) | Cytotoxicity (CC50, µM) |
| 3-Trifluoroacetamido-phenylboronic acid | e.g., β-lactamase | Data not available | Data not available | Data not available | Data not available |
| 3-Trichloroacetamido-phenylboronic acid | e.g., β-lactamase | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of these inhibitors, based on established methods for similar compounds.
Synthesis of 3-Acetamido-Phenylboronic Acid Derivatives
This protocol describes a general two-step synthesis starting from 3-aminophenylboronic acid.
Step 1: Acylation of 3-Aminophenylboronic Acid
-
Dissolve 3-aminophenylboronic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add either trifluoroacetic anhydride or trichloroacetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-trifluoroacetamido- or 3-trichloroacetamido-phenylboronic acid.
Inhibition Assays against β-Lactamase
This protocol outlines a general method for determining the inhibitory activity against a serine β-lactamase.
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target β-lactamase (e.g., from E. coli) and a chromogenic substrate (e.g., nitrocefin) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Inhibitor Preparation: Prepare serial dilutions of the trifluoroacetamido- and trichloroacetamido-phenylboronic acid inhibitors in the same buffer.
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add varying concentrations of the inhibitors to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the nitrocefin substrate.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
The inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using the Cheng-Prusoff equation.[1]
-
Visualizations
Mechanism of Serine β-Lactamase Inhibition
The following diagram illustrates the mechanism of action of phenylboronic acid inhibitors against serine β-lactamases.
Caption: Phenylboronic acid inhibitors form a reversible covalent bond with the catalytic serine in the β-lactamase active site.
Experimental Workflow for Inhibitor Screening
The diagram below outlines a typical workflow for screening and characterizing enzyme inhibitors.
Caption: A typical workflow for the discovery and characterization of novel enzyme inhibitors.
References
A Comparative Guide to Mass Spectrometry Analysis of Protein-Boronic Acid Adducts
For researchers, scientists, and drug development professionals, understanding the covalent interactions between boronic acids and their protein targets is crucial for drug design and mechanistic studies. Mass spectrometry (MS) has emerged as a powerful tool for characterizing these adducts. This guide provides a comparative overview of various MS-based methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Boronic acids are a unique class of compounds that can form reversible covalent bonds with nucleophilic residues on proteins, such as serine, threonine, and lysine. This property has been exploited in the development of therapeutic agents, including the proteasome inhibitor bortezomib. The analysis of these protein-boronic acid adducts by mass spectrometry presents unique challenges and opportunities, requiring careful consideration of the analytical approach.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing protein-boronic acid adducts depends on the specific research question, the nature of the adduct, and the desired level of detail. The main approaches can be broadly categorized into top-down, bottom-up, and native-state analysis, each with distinct advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Top-Down Proteomics | Analysis of intact proteins. | Provides information on the intact protein-adduct complex, including stoichiometry and the presence of multiple modifications. Preserves the context of post-translational modifications.[1] | Technically challenging for large proteins, lower throughput, and can be difficult to pinpoint the exact binding site without further fragmentation.[1] | Determining the stoichiometry of binding and analyzing adducts on smaller proteins or peptides. |
| Bottom-Up Proteomics | Analysis of peptides after enzymatic digestion of the protein. | High-throughput and effective for identifying the specific binding site of the boronic acid on the protein sequence.[1] | The reversible nature of some boronic acid adducts can lead to their dissociation during sample preparation. Information about the intact protein complex is lost.[2] | Pinpointing the specific amino acid residue(s) involved in the covalent bond formation. |
| Native Mass Spectrometry | Analysis of intact proteins or protein complexes in their non-denatured state. | Preserves non-covalent interactions and can provide insights into the structure and stability of the protein-adduct complex.[3][4] | May not be suitable for all protein-boronic acid adducts, especially if the interaction is weak or transient. Requires specialized instrumentation and sample handling. | Studying the overall structure and stability of the protein-adduct complex and confirming the non-covalent interactions that may also be involved. |
| MALDI-MS | A soft ionization technique often used for intact protein analysis. | Fast, relatively tolerant to buffers and contaminants, and can be used for both intact protein and peptide analysis.[5] | Can be challenging for quantitative analysis. Boronic acids can undergo dehydration and trimerization, complicating spectral interpretation.[5] | Rapid screening for adduct formation and analysis of peptide-boronic acid libraries. |
Experimental Protocols
Detailed experimental protocols are essential for the successful analysis of protein-boronic acid adducts. Below are representative workflows for the key mass spectrometry techniques.
Bottom-Up Proteomics Workflow for Identifying Boronic Acid Binding Sites
This workflow is designed to identify the specific amino acid residues that form a covalent bond with a boronic acid.
Caption: Bottom-up proteomics workflow for boronic acid adduct analysis.
Protocol Details:
-
Incubation: The target protein is incubated with the boronic acid compound under conditions that favor adduct formation.
-
Denaturation, Reduction, and Alkylation: The protein-adduct mixture is denatured (e.g., with urea or SDS), disulfide bonds are reduced (e.g., with DTT), and free cysteines are alkylated (e.g., with iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The mass shift corresponding to the boronic acid adduct is used to identify the modified peptide and pinpoint the specific binding site.
Native Mass Spectrometry Workflow for Intact Adduct Analysis
This workflow is employed to analyze the intact protein-boronic acid complex, preserving its non-covalent interactions.
Caption: Native mass spectrometry workflow for protein-boronic acid adducts.
Protocol Details:
-
Incubation: The protein and boronic acid are incubated in a buffer that maintains the protein's native structure.
-
Buffer Exchange: The sample is buffer-exchanged into a volatile buffer, such as ammonium acetate, which is compatible with native MS.[3]
-
Nano-electrospray Ionization (nESI): The sample is introduced into the mass spectrometer using nESI, which is a soft ionization technique that helps to preserve non-covalent interactions.
-
Intact Mass Analysis: The mass of the intact protein-adduct complex is measured.
-
Data Analysis: The resulting mass spectrum, which contains a series of multiply charged ions, is deconvoluted to determine the molecular weight of the complex.
MALDI-MS Analysis with In-Situ Derivatization
For the analysis of peptide-boronic acid adducts, particularly in high-throughput screening, MALDI-MS offers a rapid approach. A key challenge is the propensity of boronic acids to form boroxines (cyclic trimers) through dehydration, which can complicate spectra.[5] A strategy to overcome this is in-situ derivatization with the MALDI matrix itself.
Caption: MALDI-MS workflow with in-situ derivatization for peptide boronic acids.
Protocol Details:
-
Matrix Preparation: A solution of 2,5-dihydroxybenzoic acid (DHB) is used as the MALDI matrix.
-
Sample Spotting: The DHB matrix is spotted onto the MALDI target plate, followed by the peptide-boronic acid sample. The DHB matrix serves a dual role by also acting as a derivatizing agent, forming an ester with the boronic acid on the plate.[5]
-
MALDI-MS Analysis: The sample is analyzed by MALDI-time-of-flight (TOF) MS.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the DHB-boronic acid adduct, which provides a clear signal for the modified peptide.[5]
Concluding Remarks
The selection of a mass spectrometry-based approach for the analysis of protein-boronic acid adducts is a critical decision that will influence the quality and type of data obtained. Bottom-up proteomics is the method of choice for identifying the precise location of modification, while top-down and native MS provide valuable information on the intact adduct and its stoichiometry. For rapid screening of peptide-boronic acid interactions, MALDI-MS with in-situ derivatization presents a convenient and effective strategy. By carefully considering the strengths and weaknesses of each technique and adhering to detailed experimental protocols, researchers can successfully characterize the intricate covalent interactions between proteins and boronic acids, advancing our understanding of their biological roles and therapeutic potential.
References
- 1. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 2. Molecular characterization of the boron adducts of the proteasome inhibitor Bortezomib with epigallocatechin-3-gallate and related polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Boronic Acid Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of boronic acid inhibitors is paramount to advancing novel therapeutics. This guide provides a comprehensive comparison of methodologies to assess inhibitor selectivity, supported by experimental data and detailed protocols. Boronic acids are a versatile class of compounds known for their ability to form reversible covalent bonds with the active site serine or threonine residues of various enzymes, making them potent inhibitors of proteasomes, serine proteases, and certain kinases. However, ensuring their specificity is a critical challenge in drug development to minimize off-target effects and potential toxicity.
Comparative Selectivity of Boronic Acid Inhibitors
The selectivity of boronic acid inhibitors is a key determinant of their therapeutic window. Below are comparative data for representative boronic acid inhibitors against their primary targets and relevant off-targets.
Proteasome Inhibitors
Bortezomib, the first-in-class proteasome inhibitor, demonstrates potent inhibition of the chymotrypsin-like (β5) activity of the 20S proteasome. Newer generation inhibitors have been developed to improve upon its selectivity and pharmacokinetic profile.
| Inhibitor | Primary Target | IC50 / Ki (nM) | Off-Targets | IC50 / Ki (nM) | Reference |
| Bortezomib (Velcade®) | 20S Proteasome (β5) | 0.6 - 7.05 | 20S Proteasome (β1), 20S Proteasome (β2) | >1400, ~3300 | [1][2] |
| Ixazomib (Ninlaro®) | 20S Proteasome (β5) | 3.4 | 20S Proteasome (β1), 20S Proteasome (β2) | 31, >1000 | [3] |
| Delanzomib (CEP-18770) | 20S Proteasome (β5) | 3.8 | 20S Proteasome (β1), 20S Proteasome (β2) | 3200, >10000 | |
| AS-06 | 20S Proteasome (CT-L) | 2.2 | - | - | [4] |
| AS-29 | 20S Proteasome (CT-L) | 14 | - | - | [4] |
Note: IC50 and Ki values can vary depending on the assay conditions and cell lines used.
Serine Protease Inhibitors
Boronic acids have been successfully designed to selectively inhibit various serine proteases, such as prostate-specific antigen (PSA) and β-lactamases.
| Inhibitor | Primary Target | Ki (nM) | Off-Targets | Ki (nM) | Selectivity Fold | Reference |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 65 | Chymotrypsin | 3900 | 60 | [5] |
| Compound 10a | AmpC β-lactamase | 140 | - | - | - | [6][7] |
| Compound 5 | KPC-2 β-lactamase | 730 | - | - | - | [6][7] |
| Compound 13a | PDC-3 β-lactamase | 4 | P99 β-lactamase | 23 | 5.75 | [8] |
| Compound 13d | PDC-3 β-lactamase | 8 | P99 β-lactamase | 14 | 1.75 | [8] |
| Compound 2b | KPC-2 β-lactamase | 84 (IC50) | SHV-1 β-lactamase | 130 (IC50) | 1.5 | [9] |
Experimental Protocols for Selectivity Assessment
Accurate and reproducible assessment of inhibitor selectivity relies on well-defined experimental protocols. The following sections detail key in vitro and cell-based assays.
In Vitro Enzyme Inhibition Assays
This assay measures the ability of a boronic acid inhibitor to block the chymotrypsin-like proteolytic activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
Boronic acid inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare serial dilutions of the boronic acid inhibitor in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of purified 20S proteasome (final concentration ~0.5 nM) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of Suc-LLVY-AMC substrate (final concentration ~15 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the substrate. Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive).
This protocol is a general method for assessing the inhibition of a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Chymotrypsin, Trypsin, PSA)
-
Chromogenic substrate (e.g., BAPNA for trypsin, SUPHEPA for chymotrypsin)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl
-
Boronic acid inhibitor stock solution (in DMSO)
-
96-well clear microplate
-
Absorbance plate reader
Protocol:
-
Prepare serial dilutions of the boronic acid inhibitor in Assay Buffer.
-
Add 50 µL of the diluted inhibitor to the wells of a 96-well plate.
-
Add 25 µL of the purified serine protease to each well and incubate for 10-15 minutes at room temperature.
-
Start the reaction by adding 25 µL of the chromogenic substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.
-
Calculate the initial reaction velocity and determine the IC50 and Ki values as described for the proteasome assay.
Cell-Based Assays
This assay assesses the ability of a proteasome inhibitor to block the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium and supplements
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator
-
Boronic acid inhibitor
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the boronic acid inhibitor for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI or Hoechst.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Calculate the IC50 value for the inhibition of NF-κB translocation.
Proteomics-Based Selectivity Profiling
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics approach to assess the selectivity of covalent inhibitors across the entire proteome.[10]
General Workflow:
-
Cell/Tissue Lysate Preparation: Prepare proteomes from cells or tissues of interest.
-
Inhibitor Treatment: Treat the proteome with the boronic acid inhibitor at various concentrations.
-
Probe Labeling: Add a broad-spectrum, reactive probe that labels the active sites of a class of enzymes (e.g., serine hydrolases). The binding of the boronic acid inhibitor will block the labeling by the probe.
-
Target Enrichment: Enrich the probe-labeled proteins using affinity chromatography (e.g., biotin-streptavidin).
-
Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Quantify the abundance of probe-labeled peptides in the inhibitor-treated samples relative to the control. A decrease in the signal for a particular protein indicates it is a target of the inhibitor.
Visualizing Key Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Ubiquitin-Proteasome Pathway and Inhibition by Boronic Acids.
Caption: Workflow for Assessing Boronic Acid Inhibitor Selectivity.
Caption: Reversible Covalent Inhibition Mechanism of Boronic Acids.
By employing a combination of these in vitro, cell-based, and proteomic approaches, researchers can build a comprehensive selectivity profile for their boronic acid inhibitors, a critical step in the journey from a promising compound to a potential therapeutic agent.
References
- 1. promega.com [promega.com]
- 2. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fivephoton.com [fivephoton.com]
- 9. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific cross-reactivity studies for the compound (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid. This compound is primarily classified as a chemical building block or intermediate, commonly used in the synthesis of more complex molecules for various research applications, rather than as a bioactive agent or drug candidate that would typically undergo extensive cross-reactivity and selectivity profiling.
The absence of dedicated studies on this molecule's off-target interactions means that the quantitative data and detailed experimental protocols required to construct a full comparison guide as requested are not available in the public domain. Cross-reactivity profiles are generally established for compounds that have demonstrated significant biological activity and are being evaluated for therapeutic potential.
To illustrate the typical workflow for how such a study would be conducted if data were available, a generalized experimental workflow is provided below. This serves as a template for researchers planning to evaluate the cross-reactivity of a novel boronic acid compound.
Generalized Workflow for Assessing Boronic Acid Cross-Reactivity
For a hypothetical lead compound, such as a boronic acid-based enzyme inhibitor, a cross-reactivity study is essential to determine its selectivity. The following workflow outlines the standard steps involved in such an investigation.
Caption: Generalized workflow for a typical cross-reactivity study of a boronic acid compound.
Hypothetical Data & Experimental Protocol
While no specific data exists for the requested compound, the following sections present a hypothetical comparison table and a generalized experimental protocol to demonstrate how such information would be presented.
Table 1: Hypothetical Cross-Reactivity Profile
This table illustrates how the inhibitory activity (IC50) of a lead compound would be compared against its primary target and a panel of related off-targets. A higher IC50 value indicates weaker inhibition, and a higher selectivity index indicates better selectivity for the primary target.
| Target Enzyme | Compound IC50 (nM) | Selectivity Index (vs. Target X) |
| Target X (Primary) | 50 | 1 |
| Target Y (Off-target) | 5,000 | 100 |
| Target Z (Off-target) | > 10,000 | > 200 |
| Thrombin (Off-target) | 8,500 | 170 |
| Trypsin (Off-target) | > 10,000 | > 200 |
General Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Objective: To quantify the potency of this compound against a panel of enzymes.
Materials:
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Enzymes: Lyophilized recombinant human enzymes (e.g., serine proteases).
-
Substrate: A specific chromogenic or fluorogenic substrate for each enzyme.
-
Assay Buffer: Specific to the enzyme being tested (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20).
-
96-well microplates (black, flat-bottom for fluorescence assays).
-
Plate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM).
-
Enzyme Preparation: Reconstitute the enzyme in assay buffer to a working concentration that yields a robust signal within the linear range of the assay.
-
Assay Reaction:
-
Add 5 µL of the diluted compound to each well of the 96-well plate.
-
Add 40 µL of the prepared enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
-
-
Data Acquisition: Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) every 60 seconds for 15-30 minutes. The rate of reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO-only control (0% inhibition) and a control without enzyme (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.
-
This generalized framework provides the structure and type of information that would be included in a comparison guide for cross-reactivity studies. For this compound specifically, such a guide can only be compiled once primary research on its biological activity and selectivity is conducted and published.
A Comparative Guide to Boronic Acid Probes versus Other Activity-Based Probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of boronic acid-based activity-based probes (ABPs) with other common classes of ABPs. The following sections detail the mechanisms of action, target specificities, and performance of these probes, supported by quantitative data and experimental protocols.
Activity-based protein profiling (ABPP) has become an indispensable tool in chemical biology and drug discovery for studying the functional state of enzymes in complex biological systems. At the heart of ABPP are activity-based probes (ABPs), which are small molecules that covalently label the active sites of specific enzymes. The choice of the reactive group, or "warhead," is critical to the probe's performance, influencing its mechanism of action, selectivity, and suitability for various applications.
Boronic acid-based probes have emerged as a versatile class of ABPs, particularly for serine proteases and the proteasome. This guide compares boronic acid probes with other widely used ABP warheads, including phosphonates, chloromethyl ketones, vinyl sulfones, and epoxyketones.
Mechanism of Action: Reversible vs. Irreversible Inhibition
A key distinction between boronic acid probes and many other ABPs is their mechanism of inhibition. Boronic acids typically act as reversible covalent inhibitors. They form a stable but reversible covalent bond with the catalytic serine or threonine residue in the active site of their target enzyme, mimicking the tetrahedral transition state of substrate hydrolysis.[1][2][3] This reversibility can be advantageous in certain applications, such as in vivo imaging, where prolonged, irreversible inhibition may be undesirable.
In contrast, most other common ABP warheads, such as fluorophosphonates, chloromethyl ketones, vinyl sulfones, and epoxyketones, are irreversible inhibitors.[4][5][6] These probes form a permanent covalent bond with the active site residue of the target enzyme, leading to its inactivation. This "suicide inhibition" is useful for applications requiring strong and permanent labeling of active enzymes.[7]
Comparison of Activity-Based Probes by Enzyme Class
Serine Proteases
Serine proteases are a large family of enzymes involved in a wide range of physiological processes. Boronic acids, phosphonates, and chloromethyl ketones are the most common warheads used to target this class of enzymes.
-
Boronic Acid Probes: These probes are potent and selective inhibitors of serine proteases.[3][8] Their reversible covalent mechanism allows for the study of enzyme dynamics in a way that is not possible with irreversible inhibitors. Dipeptide boronic acids have been shown to be particularly effective inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[9][10]
-
Phosphonate Probes: Diphenyl phosphonates are a widely used class of irreversible inhibitors for serine proteases.[4][11] They are highly reactive and can be tailored for specificity by modifying the peptide recognition element of the probe.[12] Phenylphosphinate-based probes have also been developed and, in some cases, show superior covalent inhibition compared to their diphenyl phosphonate counterparts.[13]
-
Chloromethyl Ketone (CMK) Probes: CMKs are another class of irreversible inhibitors for serine proteases.[14][15] They have been shown to be potent inhibitors of a variety of serine proteases and have been used to study their function in various biological contexts.
| Probe Type | Target Enzyme | Inhibitor/Probe | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Boronic Acid | Dipeptidyl Peptidase IV | Arg-(4S)-boroHyp | - | Potent | [10] |
| Boronic Acid | Dipeptidyl Peptidase IV | (4S)-Hyp-(4R)-boroHyp | - | Selective | [10] |
| Boronic Acid | β-Lactamase (AmpC) | Compound 10a | 140 | - | [1] |
| Boronic Acid | β-Lactamase (KPC-2) | Compound 5 | 730 | - | [1] |
Cysteine Proteases
Cysteine proteases play critical roles in various cellular processes, including protein degradation and apoptosis. Vinyl sulfones and acyloxymethyl ketones are prominent examples of warheads for targeting this enzyme class. While boronic acids are primarily known for targeting serine and threonine proteases, their application for cysteine proteases is less common.
-
Vinyl Sulfone Probes: These probes are irreversible inhibitors that react with the active site cysteine residue of the target enzyme.[6] They have been successfully used to profile the activity of a variety of cysteine proteases.[7][16]
-
Other Warheads for Cysteine Proteases: A variety of other electrophilic groups have been used to target cysteine proteases, including acyloxymethyl ketones, epoxides, and Michael acceptors.[4][5] The choice of warhead can influence the selectivity and reactivity of the probe.
| Probe Type | Target Protease Family | Warhead | Mechanism | Reference |
| Vinyl Sulfone | Cysteine Proteases | Vinyl sulfone | Irreversible | [6][7] |
| Acyloxymethyl Ketone | Cysteine Proteases | Acyloxymethyl ketone | Irreversible | [4] |
| Epoxide | Cysteine Proteases | Epoxide | Irreversible | [4] |
| Michael Acceptor | Cysteine Proteases | Michael acceptor | Irreversible | [4] |
The Proteasome
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and is a key target in cancer therapy. Boronic acids and epoxyketones are the two main classes of warheads used in clinically approved proteasome inhibitors.
-
Boronic Acid Probes (e.g., Bortezomib, Ixazomib): Bortezomib was the first-in-class proteasome inhibitor and utilizes a boronic acid warhead to reversibly inhibit the chymotrypsin-like activity of the β5 subunit of the proteasome.[17][18][19] Ixazomib is a second-generation, orally bioavailable boronic acid-based proteasome inhibitor.[17][18] As a group, boronic acid-based proteasome inhibitors have been shown to be more damaging to myocytes than epoxyketone-based inhibitors.[20][21]
-
Epoxyketone Probes (e.g., Carfilzomib, Oprozomib): Carfilzomib is an irreversible proteasome inhibitor with an epoxyketone warhead.[17][18][22] It has shown efficacy in patients who have developed resistance to bortezomib.[23] Oprozomib is an orally bioavailable epoxyketone-based proteasome inhibitor.[18]
| Inhibitor | Warhead | Target | IC₅₀ (nM) for Proteasome Chymotrypsin-like Activity | Mechanism | Reference |
| Bortezomib | Boronic Acid | Proteasome (β5 subunit) | ~3.8 | Reversible | [20] |
| Ixazomib | Boronic Acid | Proteasome (β5 subunit) | ~3.4 | Reversible | [20] |
| Delanzomib | Boronic Acid | Proteasome (β5 subunit) | ~3.8 | Reversible | [20] |
| Carfilzomib | Epoxyketone | Proteasome (β5 subunit) | ~5.2 | Irreversible | [20] |
| Oprozomib | Epoxyketone | Proteasome (β5 subunit) | ~36 | Irreversible | [20] |
Experimental Protocols
Accurate comparison of ABPs requires standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Determination of IC₅₀ and Kinetic Constants (Kᵢ, kᵢₙₐ꜀ₜ)
Objective: To determine the potency and kinetic parameters of an inhibitor against a target enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme (e.g., a fluorogenic peptide)
-
Inhibitor stock solution (in DMSO)
-
Assay buffer
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure for IC₅₀ Determination:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the serially diluted inhibitor to the wells and incubate for a defined period (e.g., 30 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the fluorescence or absorbance at regular intervals.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Procedure for Determining Kᵢ and kᵢₙₐ꜀ₜ for Irreversible Inhibitors: For irreversible inhibitors, the IC₅₀ value is time-dependent. To determine the intrinsic kinetic parameters Kᵢ (inhibition constant) and kᵢₙₐ꜀ₜ (inactivation rate constant), a time-dependent inhibition assay is performed. This can be achieved by measuring the IC₅₀ at two different pre-incubation times. The resulting data can then be fitted to specific equations to calculate Kᵢ and kᵢₙₐ꜀ₜ.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the selectivity of a probe or inhibitor across a complex proteome.
Materials:
-
Cell or tissue lysate
-
Broad-spectrum ABP with a reporter tag (e.g., fluorescent dye or biotin)
-
Inhibitor of interest
-
SDS-PAGE gel
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Procedure:
-
Pre-incubate the proteome with varying concentrations of the inhibitor of interest for a specific time.
-
Add the broad-spectrum ABP to the proteome and incubate to allow for labeling of active enzymes.
-
Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence scanning or by western blot using a streptavidin conjugate (for biotinylated probes).
-
A decrease in the signal for a particular protein band in the presence of the inhibitor indicates that the inhibitor is targeting that enzyme.
Visualizations
Signaling Pathway: Proteasome Inhibition in Cancer Therapy
Caption: Mechanism of proteasome inhibition by boronic acid and epoxyketone probes leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow: Competitive ABPP
Caption: Workflow for identifying enzyme targets of an inhibitor using competitive activity-based protein profiling.
Logical Relationship: Probe Design
Caption: The fundamental components of an activity-based probe and their respective functions.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activity-Based Probes for Proteases Pave the Way to Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]
- 12. med.stanford.edu [med.stanford.edu]
- 13. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiling Cysteine Proteases Activities in Neuroinflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bortezomib, carfilzomib and ixazomib do not mediate relevant transporter-based drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Myocyte-Damaging Effects and Binding Kinetics of Boronic Acid and Epoxyketone Proteasomal-Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Enzyme-Inhibitor Complexes with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives have emerged as a significant class of enzyme inhibitors, with applications ranging from cancer therapy to combating antibiotic resistance.[1][2] Their unique ability to form a reversible covalent bond with nucleophilic residues, particularly serine, in the active site of enzymes makes them potent transition-state analogs.[3] This guide provides a comparative overview of the structural analysis of enzyme-inhibitor complexes involving boronic acids, focusing on quantitative data, experimental methodologies, and the mechanistic insights gained.
Comparative Structural and Affinity Data
The efficacy of boronic acid inhibitors is often evaluated by their binding affinity (Ki or IC50 values) and the detailed structural interactions observed in the enzyme's active site. X-ray crystallography is the primary technique used to elucidate these interactions at an atomic level. The table below summarizes key data for several boronic acid inhibitors in complex with serine proteases and β-lactamases, two major classes of enzymes targeted by these compounds.
| Inhibitor Name/Code | Target Enzyme | PDB ID | Resolution (Å) | Kᵢ (nM) | Key Interactions & Notes |
| Peptide Boronic Acid | α-Lytic Protease | 1P01 | 2.0 | 0.35 | The active-site serine (Ser195) forms a covalent, nearly tetrahedral adduct with the boronic acid.[4] The complex is stabilized by seven hydrogen bonds.[4] |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 1SPJ (Model) | - | ~65 | The boronic moiety's deprotonated oxygen H-bonds with the catalytic His41. This orientation aligns with crystal structures of other serine proteases with boronic acid analogs.[5] |
| S02030 | ADC-7 (Class C β-lactamase) | 4U0X | - | - | This structure provided initial insights for optimizing boronic acid transition state analog inhibitors (BATSIs) against ADC enzymes.[6] |
| CR192 | ADC-7 (Class C β-lactamase) | Not Specified | 1.80 - 2.09 | 0.45 | A trifluoromethyl substituent interacts with Arg340, a unique residue in ADC enzymes, contributing to its high potency.[6] |
| MB_076 | KPC-2 (Class A β-lactamase) | Not Specified | - | - | The two boronic acid hydroxyls occupy the oxyanion hole and the deacylation water pocket, forming stabilizing interactions.[7] |
| MB_076 | ADC-7 (Class C β-lactamase) | 8FQM | 1.53 | - | High-resolution structure of the ADC-7 complex.[8] |
| PFC_001 | ADC-7 (Class C β-lactamase) | 6TZI | 1.74 | - | Structure of ADC-7 with another boronic acid transition state inhibitor.[9] |
| Compound 3 | GES-5 (Class A β-lactamase) | Not Specified | - | - | The inhibitor forms a covalent bond with the Oγ atom of Ser64 and adopts a deacylation transition-state analogue conformation.[10] |
| BA16 | OXA-24/40 (Class D β-lactamase) | Not Specified | - | ~5000 | X-ray crystal structures revealed the importance of interactions with hydrophobic residues Tyr112 and Trp115 for this class of inhibitors.[3] |
Experimental Protocols
The determination of an enzyme-inhibitor complex structure is a multi-step process. Below are detailed methodologies for the key experiments involved.
1. Protein Expression and Purification
-
Cloning and Expression: The gene encoding the target enzyme (e.g., ADC-7 β-lactamase) is cloned into an expression vector. This vector is then transformed into a suitable expression host, commonly Escherichia coli strains like BL21(DE3).[8][9]
-
Cell Culture and Induction: The bacterial cells are grown in a nutrient-rich medium at an optimal temperature (e.g., 37°C) until they reach a specific optical density. Protein expression is then induced, often by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods like sonication or high-pressure homogenization. The cell debris is removed by ultracentrifugation to obtain a clear lysate containing the soluble protein.
-
Chromatography: The target protein is purified from the lysate using a series of chromatography steps. A common strategy involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.
2. Enzyme Inhibition Assay (Kᵢ and IC₅₀ Determination)
-
Principle: These assays measure the effect of an inhibitor on the rate of the enzymatic reaction. The IC₅₀ is the inhibitor concentration that reduces enzyme activity by 50%, while the Kᵢ is the dissociation constant of the inhibitor, providing a more direct measure of binding affinity.[11]
-
General Protocol:
-
Preparation: Prepare a buffer solution at the enzyme's optimal pH. Make stock solutions of the enzyme, a specific substrate, and the boronic acid inhibitor.[12]
-
Incubation: In a multi-well plate or cuvettes, mix the purified enzyme with various concentrations of the inhibitor and allow them to pre-incubate for a set period.[12]
-
Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.[12]
-
Monitoring: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or microplate reader. The method of detection depends on the substrate (e.g., a chromogenic substrate that releases a colored product).[12]
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. The IC₅₀ value is determined from the resulting dose-response curve.[11] The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).
-
3. X-ray Crystallography
-
Crystallization: The purified enzyme is mixed with the boronic acid inhibitor to form the complex. This complex is then screened against a wide range of crystallization conditions (precipitants, buffers, salts) using techniques like hanging-drop or sitting-drop vapor diffusion. The goal is to find conditions that yield well-ordered, single crystals.
-
Data Collection: A suitable crystal is mounted and cryo-cooled in liquid nitrogen. It is then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays diffract off the crystal lattice, and the resulting diffraction pattern is recorded on a detector.[8][9]
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the complex. The structure is solved using molecular replacement if a similar protein structure is known. The atomic model of the enzyme-inhibitor complex is then built into the electron density map and refined to best fit the experimental data, resulting in the final PDB structure.[6]
Visualizing Mechanisms and Workflows
Mechanism of Serine Protease Inhibition by Boronic Acid
Boronic acids effectively inhibit serine proteases by acting as transition-state analogs.[3] The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, reversible covalent tetrahedral adduct, mimicking the high-energy intermediate of peptide bond hydrolysis.[4]
Caption: Covalent adduct formation between a serine residue and a boronic acid inhibitor.
General Workflow for Structural Analysis
The process of determining the three-dimensional structure of an enzyme-inhibitor complex is a systematic workflow that integrates molecular biology, biochemistry, and biophysics.
Caption: Experimental workflow for determining an enzyme-inhibitor crystal structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
Safety Operating Guide
Proper Disposal of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this halogenated organic compound.
Due to its chemical nature as a chlorinated organic compound and a boronic acid derivative, this compound requires careful management as hazardous waste. Improper disposal can lead to environmental contamination and potential health hazards.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or Viton).[1][2] |
| Skin and Body | A fully-buttoned laboratory coat.[1][2] |
| Respiratory | In case of dust or aerosol generation, use a suitable respirator such as an N95 dust mask or as advised by your institution's EHS officer.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general guidelines for halogenated organic compounds and boronic acids.
1. Waste Identification and Segregation:
-
This compound is classified as a halogenated organic waste due to the presence of chlorine atoms.[3][4]
-
This waste must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible chemicals to prevent dangerous reactions.[3][4][5]
2. Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[2][3][6] Polyethylene or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][6] Do not use abbreviations.
-
For solutions containing this compound, list all chemical constituents and their approximate percentages on the waste tag.[3][7]
3. Spill and Contamination Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2][3]
-
Carefully sweep or scoop the absorbed material and contaminated debris into the designated halogenated waste container.[8]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
-
Decontaminate the spill area as per your laboratory's standard operating procedures.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[3]
4. Storage of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[2][6]
-
Ensure the hazardous waste label is clearly visible.[3]
5. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2][9]
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[10][11][12]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10][11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. laballey.com [laballey.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from splashes, dust, and vapors that can cause serious irritation.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves.[2][4] | Prevents skin contact, which can cause irritation.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended.[1][2][3] | Minimizes inhalation of dust or aerosols, which can cause respiratory tract irritation.[5] |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact.[1] | Shields skin from accidental spills and contamination.[2] |
Handling and Storage
Safe Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.[6]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands and face thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions:
-
Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Store in a cool and dark place.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes.[8][9] Remove contaminated clothing.[9] If skin irritation occurs, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water.[11] Call a POISON CENTER or doctor/physician if you feel unwell. |
| Minor Spill | Alert people in the immediate area.[12] Wear appropriate PPE.[12] Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12] Collect the residue in a suitable container for disposal as hazardous waste.[12] |
| Major Spill | Evacuate the area immediately.[8] Alert others and activate the emergency alarm if necessary.[8] If the spill is flammable, turn off all ignition sources.[12] Contact your institution's Environmental Health and Safety (EHS) department.[10][13] |
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.[1]
Waste Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1] The label should include "Hazardous Waste" and the chemical name.[1]
-
Container: Use a container compatible with the chemical; the original product container is often a good choice.[1] Keep the container closed except when adding waste.[1]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.[1] Do not dispose of this chemical down the sink or in regular trash.[1][5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. falseguridad.com [falseguridad.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. laballey.com [laballey.com]
- 6. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. fishersci.com [fishersci.com]
- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 13. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
